1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXPOGQMJSSFCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395409 | |
| Record name | 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886496-91-9 | |
| Record name | 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details a two-step synthesis route, commencing with the formation of the precursor 3-chloro-5-(trifluoromethyl)toluene, followed by its subsequent benzylic bromination. The methodologies presented are based on established chemical principles and analogous procedures found in scientific literature.
Synthesis Overview
The synthesis of this compound is strategically approached in two primary stages:
-
Formation of 3-chloro-5-(trifluoromethyl)toluene: This initial step involves the conversion of 3-amino-5-(trifluoromethyl)toluene to the corresponding chloro-derivative via a Sandmeyer reaction.
-
Benzylic Bromination: The methyl group of 3-chloro-5-(trifluoromethyl)toluene is then selectively brominated using a free-radical brominating agent to yield the final product.
This route is advantageous as it utilizes readily available starting materials and employs well-understood and scalable reaction types.
Experimental Protocols
Step 1: Synthesis of 3-chloro-5-(trifluoromethyl)toluene via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the introduction of a chlorine atom onto the aromatic ring by diazotization of a primary amine followed by decomposition of the diazonium salt with a copper(I) chloride catalyst.
Reaction Scheme:
Caption: Sandmeyer reaction for the synthesis of 3-chloro-5-(trifluoromethyl)toluene.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Amino-5-(trifluoromethyl)toluene | 177.16 | To be determined | x |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1x | 1.1x |
| Hydrochloric Acid (HCl, conc.) | 36.46 | Sufficient amount | - |
| Copper(I) Chloride (CuCl) | 98.99 | Catalytic amount | - |
| Diethyl Ether | 74.12 | As required | - |
| Sodium Bicarbonate (aq. sat.) | 84.01 | As required | - |
| Anhydrous Magnesium Sulfate | 120.37 | As required | - |
Procedure:
-
Diazotization: 3-Amino-5-(trifluoromethyl)toluene is dissolved in a suitable volume of concentrated hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled. The cold diazonium salt solution is then slowly added to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
-
Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt. The mixture is then cooled and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation.
Step 2: Benzylic Bromination to this compound
The Wohl-Ziegler reaction is a well-established method for the selective bromination of the benzylic position of alkyl-substituted aromatic compounds using N-bromosuccinimide (NBS) and a radical initiator.
Reaction Scheme:
Caption: Wohl-Ziegler bromination of 3-chloro-5-(trifluoromethyl)toluene.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloro-5-(trifluoromethyl)toluene | 196.59 | To be determined | y |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1y | 1.1y |
| Azobisisobutyronitrile (AIBN) | 164.21 | Catalytic amount | - |
| Carbon Tetrachloride (CCl₄) | 153.82 | As required | - |
| Hexane | 86.18 | As required | - |
Procedure:
-
Reaction Setup: A solution of 3-chloro-5-(trifluoromethyl)toluene, N-bromosuccinimide, and a catalytic amount of AIBN in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Execution: The reaction mixture is heated to reflux. The reaction can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide, which will float on top of the solvent. The reaction is typically complete within a few hours.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product, this compound, can be purified by recrystallization from a suitable solvent such as hexane.
Data Presentation
| Step | Reaction Type | Starting Material | Product | Expected Yield (%) | Purity (%) |
| 1 | Sandmeyer Reaction | 3-Amino-5-(trifluoromethyl)toluene | 3-Chloro-5-(trifluoromethyl)toluene | 70-85 | >95 (after purification) |
| 2 | Wohl-Ziegler Bromination | 3-Chloro-5-(trifluoromethyl)toluene | This compound | 75-90 | >98 (after purification) |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the entire synthesis process.
Caption: Overall workflow for the synthesis of this compound.
Safety Considerations
-
Handling of Reagents: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. They should be kept in solution and used immediately after preparation.
-
Carbon Tetrachloride: Carbon tetrachloride is a toxic and environmentally hazardous solvent. Alternative solvents such as (trifluoromethyl)benzene or acetonitrile should be considered where appropriate.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled with care.
-
AIBN: AIBN is a radical initiator and should be stored and handled according to safety guidelines to avoid accidental decomposition.
This technical guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to consult relevant literature and perform appropriate risk assessments before undertaking these procedures in a laboratory setting.
An In-depth Technical Guide to 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Chemical Identity and Properties
This compound is a substituted aromatic compound with the CAS number 886496-91-9 .[1] Its structure features a benzene ring substituted with a bromomethyl, a chloro, and a trifluoromethyl group. These functional groups, particularly the reactive bromomethyl group, make it a valuable building block in organic synthesis.[2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 886496-91-9 | PubChem[1] |
| Molecular Formula | C₈H₅BrClF₃ | PubChem[1] |
| Molecular Weight | 273.48 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 3-Chloro-5-(trifluoromethyl)benzyl bromide, 1-bromomethyl-3-chloro-5-trifluoromethyl-benzene | PubChem[1] |
Synthesis
The synthesis of this compound typically involves the radical bromination of 1-chloro-3-methyl-5-(trifluoromethyl)benzene. This reaction is commonly carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Chloro-3-methyl-5-(trifluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-3-methyl-5-(trifluoromethyl)benzene (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide or AIBN (e.g., 0.02 equivalents).
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Caption: General workflow for the synthesis of the target compound.
Applications in Organic Synthesis
The presence of a labile benzylic bromide makes this compound a versatile reagent for introducing the 3-chloro-5-(trifluoromethyl)benzyl moiety into various molecules. It is particularly useful in alkylation reactions with nucleophiles and in cross-coupling reactions.
Nucleophilic Substitution Reactions
The bromomethyl group is highly susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
Table 2: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Product Type |
| Amine (e.g., Isopropylamine) | R-NH₂ | N-benzylated amine |
| Phenol | Ar-OH | Benzyl ether |
| Thiol | R-SH | Benzyl thioether |
Experimental Protocol: N-Alkylation of an Amine
Materials:
-
This compound
-
Primary or secondary amine (e.g., isopropylamine)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (CH₃CN) or other suitable solvent
Procedure:
-
To a solution of the amine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add a solution of this compound (1.0 equivalent) in acetonitrile.
-
Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 80 °C) until the reaction is complete, as monitored by TLC.
-
Upon completion, filter the solid base and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzylated amine.
-
Purify the crude product by column chromatography if necessary.
Suzuki-Miyaura Cross-Coupling Reactions
The chloro-substituted aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures. This reaction is a cornerstone of modern drug discovery.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (e.g., PPh₃, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), the ligand, and the base.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield the biaryl product.
Caption: Key reaction pathways for the title compound.
Safety Information
This compound is expected to be a hazardous substance. Similar benzyl bromides are known to be lachrymators and skin and respiratory irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its distinct reactive sites allow for selective functionalization through various synthetic methodologies, making it a crucial building block in the development of new pharmaceuticals, agrochemicals, and materials. The experimental protocols provided in this guide offer a starting point for its utilization in research and development.
References
An In-depth Technical Guide to the Physical Properties of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical intermediate, 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. Due to the nature of this compound primarily as a building block in organic synthesis, experimentally determined physical data is not extensively published. This guide summarizes the available computed and vendor-supplied data and presents standardized, detailed experimental protocols for the determination of key physical properties.
Core Physical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that much of this data is computed or estimated and has not been verified by extensive experimental studies.
| Physical Property | Value | Source |
| Molecular Formula | C₈H₅BrClF₃ | PubChem[1] |
| Molecular Weight | 273.48 g/mol | PubChem[1] |
| CAS Number | 886496-91-9 | MySkinRecipes[2] |
| Appearance | Colorless to pale yellow liquid | Vendor Information |
| Melting Point | Not Available | MySkinRecipes[2] |
| Boiling Point | Approx. 190 - 195 °C | Vendor Information |
| Density | Not Available | MySkinRecipes[2] |
| Solubility in Water | Insoluble | Vendor Information |
| Solubility in Organic Solvents | Soluble in common organic solvents | Vendor Information |
Experimental Protocols for Physical Property Determination
While specific experimental data for this compound is scarce, the following sections detail the standard methodologies that would be employed to determine its key physical properties.
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a widely accepted standard technique.
Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting point range.
Methodology:
-
Sample Preparation: A small amount of the solid sample is finely crushed into a powder. This ensures efficient and uniform heat transfer.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled glass capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a high-accuracy thermometer or digital temperature sensor.
-
Heating: The sample is heated rapidly to a temperature just below the expected melting point. The heating rate is then reduced to approximately 1-2 °C per minute to allow for accurate observation.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1.0 °C).
Boiling Point Determination (Thiele Tube Method)
For liquid compounds, the boiling point is a key physical constant. The Thiele tube method is a common and efficient way to determine the boiling point of a small amount of liquid.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube ceases and the liquid is drawn into the capillary is recorded as the boiling point.
Methodology:
-
Sample Preparation: A small amount of the liquid (less than 1 mL) is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (such as mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated, which induces convection currents that ensure uniform heating of the oil and the sample.
-
Observation and Recording: As the temperature rises, air trapped in the capillary tube will expand and escape. As the liquid's boiling point is reached, a steady stream of vapor bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the sample. The barometric pressure should also be recorded as the boiling point is pressure-dependent.
Density Determination (Pycnometer Method)
The density of a substance is its mass per unit volume. For liquids, a pycnometer provides a precise method for density determination.
Principle: A pycnometer is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for a very precise and reproducible volume to be measured. By weighing the pycnometer empty, filled with the sample liquid, and filled with a reference liquid of known density (like deionized water), the density of the sample can be calculated.
Methodology:
-
Initial Weighing: The clean, dry pycnometer is weighed accurately.
-
Sample Weighing: The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away. The filled pycnometer is then weighed.
-
Reference Weighing: The pycnometer is emptied, cleaned, and dried. It is then filled with a reference liquid of known density (e.g., deionized water at a specific temperature), and the weighing process is repeated.
-
Calculation: The density of the sample liquid (ρ_sample) is calculated using the following formula: ρ_sample = [(mass_sample_filled - mass_empty) / (mass_reference_filled - mass_empty)] * ρ_reference
Solubility Determination
Solubility provides valuable information about the polarity and potential intermolecular interactions of a compound.
Principle: A small, measured amount of the solute is added to a measured volume of a solvent. The mixture is agitated, and the extent to which the solute dissolves is observed. This can be done qualitatively or quantitatively.
Methodology (Qualitative):
-
Sample Preparation: A small, pre-determined amount of the compound (e.g., 10 mg) is placed in a small test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
Agitation: The test tube is agitated vigorously for a set period.
-
Observation: The mixture is observed to determine if the compound is soluble (dissolves completely), partially soluble, or insoluble.
-
Systematic Testing: This process is repeated with a range of solvents of varying polarity, such as water, ethanol, dichloromethane, and hexane, to build a solubility profile.
Logical Workflow for Physical Property Characterization
The following diagram illustrates a typical workflow for the physical characterization of a newly synthesized chemical compound like this compound.
References
An In-depth Technical Guide to the NMR Spectra of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document presents predicted ¹H and ¹³C NMR data, detailed experimental protocols for acquiring such spectra, and a visual representation of the molecular structure's NMR correlations.
Data Presentation
The following tables summarize the predicted quantitative NMR data for this compound. These values are calculated based on computational models and should be considered as a reference guide for experimental analysis.
Table 1: Predicted ¹H NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | ~4.5 | s | 2H | - | -CH₂Br |
| 2 | ~7.6 | s | 1H | - | Ar-H |
| 3 | ~7.7 | s | 1H | - | Ar-H |
| 4 | ~7.8 | s | 1H | - | Ar-H |
Table 2: Predicted ¹³C NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~31 | -CH₂Br |
| 2 | ~123 (q, J ≈ 272 Hz) | -CF₃ |
| 3 | ~125 (q, J ≈ 4 Hz) | Ar-C |
| 4 | ~131 (q, J ≈ 4 Hz) | Ar-C |
| 5 | ~132 (q, J ≈ 33 Hz) | Ar-C-CF₃ |
| 6 | ~135 | Ar-C-Cl |
| 7 | ~140 | Ar-C-CH₂Br |
| 8 | ~129 | Ar-C |
Experimental Protocols
The following protocols provide a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube. Avoid transferring any solid particulates. If necessary, filter the solution through a small cotton plug in the pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
-
Spectrometer Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 8 to 16 scans.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A spectral width of approximately 200-250 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick and list the peaks for both ¹H and ¹³C spectra.
-
Mandatory Visualization
The following diagram illustrates the logical relationships and expected connectivity of the atoms in this compound as determined by NMR spectroscopy.
Caption: Predicted NMR correlations for this compound.
Solubility of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene, a key intermediate in various synthetic applications. Due to the limited availability of specific experimental data for this compound, this guide integrates theoretical solubility predictions based on its chemical structure with established methodologies for solubility determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in understanding its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClF₃ | PubChem |
| Molecular Weight | 273.48 g/mol | PubChem |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| pKa | Not available | - |
Solubility Profile
The molecule possesses a nonpolar aromatic benzene ring substituted with three halogen-containing groups: a bromomethyl group, a chloro group, and a trifluoromethyl group. These bulky and hydrophobic groups significantly contribute to the overall nonpolar nature of the compound. Consequently, this compound is expected to be practically insoluble in water and other polar protic solvents.
Conversely, it is anticipated to exhibit good solubility in a range of nonpolar and moderately polar aprotic organic solvents . This is based on the "like dissolves like" principle, where nonpolar compounds readily dissolve in nonpolar solvents.[1] Halogenated aromatic hydrocarbons are generally miscible with organic solvents.[2][3]
Expected Solubility:
-
High Solubility: Dichloromethane, Chloroform, Diethyl ether, Tetrahydrofuran (THF), Toluene, Hexane.
-
Moderate Solubility: Ethyl acetate, Acetone.
-
Low to Insoluble: Methanol, Ethanol, Acetonitrile.
-
Insoluble: Water, Propylene glycol, Glycerol.
Experimental Protocol for Thermodynamic Solubility Determination
For researchers requiring precise quantitative solubility data, the following detailed experimental protocol, based on the shake-flask method, is recommended. This method is considered the gold standard for determining thermodynamic (equilibrium) solubility.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvent(s) of high purity
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance (accurate to ±0.01 mg)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility. Centrifugation prior to filtration can aid in separating the solid from the liquid phase.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC or GC).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.
-
Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Report the temperature at which the solubility was determined.
-
Visualization of Solubility Assessment Workflow
For drug development professionals and researchers working with new chemical entities, a structured workflow for solubility assessment is crucial. The following diagram, generated using Graphviz, illustrates a logical progression for characterizing the solubility of a compound like this compound.
Caption: A logical workflow for the systematic assessment of compound solubility.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For any specific application, it is highly recommended to perform experimental validation to obtain precise and reliable solubility data.
References
A Technical Guide to 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene, a key building block in modern medicinal chemistry. This document details its commercial availability, physicochemical properties, a likely synthetic route with a detailed experimental protocol, and its application in the development of novel therapeutic agents.
Commercial Availability
This compound is readily available from various commercial chemical suppliers. Researchers can procure this reagent in quantities ranging from grams to kilograms, facilitating its use in both small-scale research and larger-scale drug development projects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, reaction setup, and for understanding its behavior in various chemical transformations.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClF₃ | PubChem[1] |
| Molecular Weight | 273.48 g/mol | PubChem[1] |
| CAS Number | 886496-91-9 | PubChem[1] |
| Appearance | Not specified (likely a solid or oil) | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Soluble in common organic solvents | Inferred |
| InChI | InChI=1S/C8H5BrClF3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 | PubChem[1] |
| InChIKey | DWXPOGQMJSSFCZ-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=C(C=C(C=C1C(F)(F)F)Cl)CBr | PubChem[1] |
Synthesis
Proposed Synthetic Pathway
The synthesis would involve the reaction of 3-chloro-5-(trifluoromethyl)toluene with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under photolytic or thermal conditions.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Adapted from a similar transformation)
This protocol is adapted from the synthesis of a structurally similar compound and should be optimized for the specific substrate.
Materials:
-
3-Chloro-5-(trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a light source (if using photolytic initiation), dissolve 3-chloro-5-(trifluoromethyl)toluene (1.0 eq) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) or irradiate with a suitable lamp. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Applications in Medicinal Chemistry
This compound is a versatile reagent in medicinal chemistry, primarily utilized as an electrophilic building block to introduce the 3-chloro-5-(trifluoromethyl)benzyl moiety into target molecules.[2] This functional group is of particular interest in drug design due to the unique electronic properties conferred by the trifluoromethyl and chloro substituents, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
Role in the Synthesis of Novel Antimicrobial Agents
A notable application of this structural motif is in the development of novel antimicrobial agents. Research has shown that benzyl guanidine derivatives exhibit potent antibacterial activity. Specifically, a derivative incorporating a 2-chloro-3-(trifluoromethyl)benzyloxy group has demonstrated significant efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]
The proposed mechanism of action for these guanidinium-containing compounds involves the disruption of the bacterial cell membrane integrity. The positively charged guanidinium group is thought to interact with the negatively charged components of the bacterial membrane, leading to membrane depolarization, leakage of intracellular contents, and ultimately, cell death.
Caption: Proposed mechanism of action for a benzyl guanidine antimicrobial agent.
Conclusion
This compound is a commercially available and valuable reagent for medicinal chemists and drug development professionals. Its synthesis is achievable through standard organic transformations, and its utility as a building block for introducing the 3-chloro-5-(trifluoromethyl)benzyl group is well-recognized. The incorporation of this moiety has shown promise in the development of potent antimicrobial agents, highlighting the importance of this chemical in the ongoing search for new therapeutics. This guide provides a foundational understanding for researchers looking to utilize this versatile compound in their synthetic and drug discovery endeavors.
References
A Comprehensive Technical Guide to the Safe Handling of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed guide to the safety and handling of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the information presented herein is largely compiled from data on structurally similar chemicals. Researchers should handle this compound with extreme caution and treat it as potentially hazardous. All handling should be conducted by trained personnel in a controlled laboratory environment.
Chemical and Physical Properties
This section summarizes the known and predicted properties of this compound and related compounds.
| Property | Value | Source Compound | Citation |
| Molecular Formula | C₈H₅BrClF₃ | This compound | [1] |
| Molecular Weight | 273.48 g/mol | This compound | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | Benzene, 1-Bromo-3-Chloro-5-(Trifluoromethyl)- | [2] |
| Boiling Point | Approximately 190 - 195 °C | Benzene, 1-Bromo-3-Chloro-5-(Trifluoromethyl)- | [2] |
| Density | Around 1.7 - 1.8 g/cm³ | Benzene, 1-Bromo-3-Chloro-5-(Trifluoromethyl)- | [2] |
| Solubility in Water | Insoluble | Benzene, 1-Bromo-3-Chloro-5-(Trifluoromethyl)- | [2] |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, chloroform) | Benzene, 1-Bromo-3-Chloro-5-(Trifluoromethyl)- | [2] |
| Flash Point | High, indicating low flammability | Benzene, 1-Bromo-3-Chloro-5-(Trifluoromethyl)- | [2] |
Hazard Identification and Classification
Based on analogous compounds, this compound is expected to be a hazardous substance. The primary hazards are associated with its reactivity as a benzyl bromide derivative, which are typically lachrymatory and corrosive.
| Hazard Classification | Category | Statement | Source Compound(s) | Citation |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage | 1-Bromo-3-(bromomethyl)-2-chlorobenzene, 1-(Bromomethyl)-3-chloro-5-methoxybenzene | [3][4] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage | 1-Bromo-3-(bromomethyl)-2-chlorobenzene | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | 1-Bromo-3-chloro-5-fluorobenzene | [5][6] |
GHS Pictograms (Predicted):
-
Corrosion
-
Health Hazard
-
Irritant
Signal Word (Predicted): Danger
Experimental Protocols: Safe Handling and Personal Protective Equipment
Adherence to strict safety protocols is mandatory when working with this compound.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3]
-
Ventilation: Ensure good ventilation of the work station.[7]
-
Emergency Equipment: An emergency eye wash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[7][8]
Personal Protective Equipment (PPE)
The following table outlines the required PPE for handling this compound.
| Protection Type | Specific Requirements | Rationale | Citation |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a risk of splashing. | Protects against splashes and vapors that can cause serious eye damage. | [3][9] |
| Hand Protection | Heavy-duty, chemically resistant gloves (e.g., nitrile, neoprene, or Viton). Disposable nitrile gloves should be changed immediately upon contamination. | Prevents skin contact, which can cause severe burns. | [3] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities or increased splash potential, a chemical-resistant apron or suit is recommended. | Protects skin from exposure. | [3][9] |
| Respiratory Protection | Typically not required if work is conducted in a fume hood. If the fume hood is not sufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors may be necessary. | Prevents respiratory tract irritation from inhalation of vapors. | [3][8][9] |
Handling and Storage Protocol
Handling:
-
Read and understand the Safety Data Sheet (if available) and this guide before use.
-
Ensure all necessary engineering controls and PPE are in place and functional.
-
Ground/bond container and receiving equipment to prevent static discharge.[7][10]
-
Avoid contact with skin, eyes, and clothing.[7][11] Do not breathe vapors or mists.[12]
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][10]
-
Isolate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]
Emergency Procedures and First Aid
Immediate response is critical in case of exposure.
| Exposure Route | First-Aid Measures | Citation |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention. | [8][11] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention. | [8][10][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [8][10][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][8][11] |
Accidental Release and Disposal
Accidental Release Measures
-
Evacuate: Evacuate unnecessary personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so.
-
Absorption: Soak up the spill with inert absorbent material (e.g., sand, silica gel, universal binder).[12]
-
Collection: Collect the absorbed material and any contaminated soil into a dedicated, properly labeled, and sealed container for hazardous waste.[12]
-
Decontamination: Clean the affected area thoroughly.
-
PPE: Wear appropriate personal protective equipment during cleanup.
Waste Disposal
-
Dispose of all waste containing this compound through a licensed hazardous waste disposal company.[3]
-
Do not allow the chemical to enter drains or waterways.[12]
-
Dispose of the container in accordance with local, state, and federal regulations.
Visualized Workflows and Logical Relationships
The following diagrams illustrate key safety and handling workflows.
Caption: Hazard communication workflow for the compound.
Caption: Step-by-step safe handling workflow.
Caption: First-aid response decision tree.
References
- 1. This compound | C8H5BrClF3 | CID 3714672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-Bromo-3-Chloro-5-(Trifluoromethyl)- Supplier & Manufacturer China | Properties, Safety, Uses, MSDS, Price [fluorobenzene.ltd]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Bromo-3-chloro-5-fluorobenzene, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene mechanism of action
Foreword
This document addresses the chemical properties and synthetic applications of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. Initial investigation into the "mechanism of action" of this compound revealed that it is not a pharmacologically active agent or a substance with a characterized biological mechanism. Instead, it is a chemical intermediate, a building block used in the synthesis of more complex molecules. Therefore, this guide will focus on its role in organic synthesis, its chemical properties, and its reactivity, which is the scientifically accurate context for this compound.
Chemical Identity and Properties
This compound, also known as 3-Chloro-5-(trifluoromethyl)benzyl bromide, is an organic compound with the molecular formula C₈H₅BrClF₃.[1][2][3] It belongs to the class of halogenated aromatic compounds and is characterized by a benzene ring substituted with a bromomethyl group, a chloro group, and a trifluoromethyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 886496-91-9 | [1][2][3] |
| Molecular Formula | C₈H₅BrClF₃ | [1][2][3] |
| Molecular Weight | 273.48 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Chloro-5-(trifluoromethyl)benzyl bromide | [1][3] |
Core Function: A Versatile Chemical Intermediate
The primary role of this compound is as an intermediate in organic synthesis.[2] Its utility stems from the presence of the bromomethyl group (-CH₂Br), which is a reactive site, making the compound a valuable building block for constructing more complex molecules.[2]
This chemical is particularly employed in the production of pharmaceuticals and agrochemicals.[2] The trifluoromethylphenyl group it helps to introduce into target compounds is a common motif in medicinal chemistry, often used to enhance properties such as:
-
Biological activity[2]
-
Metabolic stability[4]
-
Lipophilicity (the ability to dissolve in fats, oils, and lipids)[4]
Mechanism of Reactivity
The "mechanism of action" for this compound is chemical rather than biological. The key to its reactivity is the bromomethyl group. Bromine is a good leaving group, which means it can be easily displaced by a nucleophile. This allows for the attachment of the 3-chloro-5-(trifluoromethyl)benzyl moiety to other molecules.
Common reactions involving this compound include:
-
Nucleophilic Substitutions: A nucleophile (an electron-rich species) attacks the carbon atom of the bromomethyl group, displacing the bromide ion. This is a fundamental reaction for creating new carbon-carbon or carbon-heteroatom bonds.[2]
-
Cross-Coupling Reactions: This compound can be used in various metal-catalyzed cross-coupling reactions to form more complex structures.[2]
Below is a diagram illustrating the general workflow of using this compound in a synthetic reaction.
Caption: General synthetic workflow using the subject compound.
Experimental Protocols: Synthesis of Related Compounds
While specific experimental protocols for a biological mechanism of action are not applicable, it is relevant to consider the synthesis of related chemical building blocks. For instance, a patented process for the synthesis of 3,5-bis(trifluoromethyl)bromobenzene, a structurally similar compound, involves the bromination of 1,3-bis(trifluoromethyl)benzene.[5]
Exemplary Synthesis Protocol (Adapted from Patent US6255545B1):
-
Reaction Setup: A mixture of glacial acetic acid and 96% sulfuric acid is prepared.[5]
-
Starting Material: 1,3-bis(trifluoromethyl)benzene is added to the acid mixture.[5]
-
Bromination: A brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin, is introduced. The use of acetic acid in the system helps to increase the solubilization of the starting material.[5]
-
Temperature Control: The reaction temperature is maintained, preferably between 40 and 50°C.[5]
-
Quenching: After the reaction, the mixture is diluted into cold water.[5]
-
Workup: The phases are separated. The organic layer is washed with an aqueous sodium hydroxide solution to yield the final product, 3,5-bis(trifluoromethyl)bromobenzene.[5]
This protocol illustrates the chemical transformations used to create such fluorinated aromatic compounds, which are then used in further synthetic steps.
Conclusion
This compound is a specialized chemical reagent, not a bioactive molecule with a pharmacological mechanism of action. Its value lies in its chemical reactivity, which allows for the efficient introduction of the 3-chloro-5-(trifluoromethyl)phenyl group into a wide range of molecules. This makes it a key building block in the development of new pharmaceuticals, agrochemicals, and materials where the unique electronic properties of the trifluoromethyl group are desired. Any future research involving this compound will likely focus on its synthetic applications and the properties of the novel molecules derived from it.
References
A Comprehensive Technical Review of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene is a key trifluoromethylated building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a reactive benzylic bromide, a chloro substituent, and a trifluoromethyl group, makes it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive review of the synthesis, chemical and physical properties, and applications of this compound, with a focus on its utility in drug development. Detailed experimental protocols, quantitative data, and visualizations of synthetic and potential biological pathways are presented to aid researchers in its effective utilization.
Chemical and Physical Properties
This compound, with the CAS number 886496-91-9, is a substituted toluene derivative.[1][2] The presence of both a chloro and a trifluoromethyl group on the benzene ring, in addition to the bromomethyl group, provides multiple sites for chemical modification, making it a valuable intermediate in the synthesis of diverse molecular scaffolds.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₈H₅BrClF₃ |
| Molecular Weight | 273.48 g/mol |
| IUPAC Name | This compound |
| CAS Number | 886496-91-9 |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis
The primary route for the synthesis of this compound is the free-radical bromination of the corresponding toluene derivative, 1-chloro-3-methyl-5-(trifluoromethyl)benzene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobis(2-methylpropionitrile) (AIBN), under thermal or photochemical conditions.[3][4]
General Experimental Protocol for Benzylic Bromination
The following is a representative experimental protocol for the synthesis of this compound via free-radical bromination. This protocol is based on established methods for the benzylic bromination of substituted toluenes.[4]
Materials:
-
1-Chloro-3-methyl-5-(trifluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-3-methyl-5-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN or BPO (e.g., 0.02 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Table 2: Representative Reaction Parameters for Benzylic Bromination
| Parameter | Condition |
| Starting Material | 1-Chloro-3-methyl-5-(trifluoromethyl)benzene |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Radical Initiator | AIBN or BPO |
| Solvent | Carbon tetrachloride (CCl₄) |
| Temperature | Reflux |
| Reaction Time | 2-8 hours (monitor for completion) |
| Work-up | Aqueous wash and drying |
| Purification | Vacuum distillation or column chromatography |
| Expected Yield | 70-90% (based on similar reactions) |
Note: The exact yield and reaction time will depend on the specific reaction scale and conditions.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Applications in Drug Development
The presence of the trifluoromethyl group in organic molecules is highly desirable in medicinal chemistry. It can significantly enhance a compound's metabolic stability, lipophilicity (which can improve cell membrane permeability), and binding affinity to biological targets.[5] this compound serves as a versatile building block for introducing the 3-chloro-5-(trifluoromethyl)benzyl moiety into potential drug candidates.
The reactive benzylic bromide is susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups, such as amines, ethers, thioethers, and azides. These transformations are fundamental in the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Representative Nucleophilic Substitution Reactions
The benzylic bromide of this compound is the primary site of reactivity for nucleophilic attack. The following table outlines some common nucleophilic substitution reactions that can be performed on this substrate.
Table 3: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type | Potential Application |
| Amine (R₂NH) | Primary or secondary amine | Substituted benzylamine | Synthesis of receptor agonists/antagonists, enzyme inhibitors |
| Alcohol (ROH) | Sodium alkoxide (NaOR) | Benzyl ether | Bioisosteric replacement, modification of solubility |
| Thiol (RSH) | Sodium thiolate (NaSR) | Benzyl thioether | Introduction of sulfur-containing moieties |
| Azide (N₃⁻) | Sodium azide (NaN₃) | Benzyl azide | Precursor for amines (via reduction) or triazoles (via cycloaddition) |
| Cyanide (CN⁻) | Sodium cyanide (NaCN) | Benzyl nitrile | Precursor for carboxylic acids, amides, or amines |
General Experimental Protocol for Nucleophilic Substitution
The following is a general protocol for a nucleophilic substitution reaction with an amine, a common transformation in medicinal chemistry.
Materials:
-
This compound
-
Desired primary or secondary amine
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃))
-
Anhydrous aprotic solvent (e.g., acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF))
-
Ethyl acetate or other suitable extraction solvent
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous aprotic solvent.
-
Add the desired amine (1.0-1.2 equivalents) and the non-nucleophilic base (1.5-2.0 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Potential Role in Signaling Pathways
While there is no direct evidence in the reviewed literature linking this compound to a specific signaling pathway, its derivatives have been investigated as modulators of various biological targets. For instance, compounds containing the structurally related 3,5-bis(trifluoromethyl)benzyl moiety have been developed as potent CCR2 antagonists.[6] The CCR2 (C-C chemokine receptor type 2) signaling pathway is implicated in inflammatory and autoimmune diseases.
A hypothetical drug candidate synthesized from this compound could potentially act as an antagonist for a G-protein coupled receptor (GPCR), such as a chemokine receptor. The following diagram illustrates a generalized signaling pathway that such a compound might inhibit.
Caption: Hypothetical inhibition of a GPCR signaling pathway by a drug derivative.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its synthesis via free-radical bromination of the corresponding toluene is a well-established and efficient method. The reactivity of the benzylic bromide allows for a wide range of chemical transformations, enabling the creation of diverse molecular libraries for the development of new therapeutic agents. The presence of the trifluoromethyl group is a key feature that can impart favorable pharmacokinetic and pharmacodynamic properties to the final drug candidates. This technical guide provides a solid foundation for researchers and scientists to effectively utilize this important chemical intermediate in their research and development endeavors.
References
- 1. This compound | C8H5BrClF3 | CID 3714672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. benchchem.com [benchchem.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. Discovery of 3,5-bis(trifluoromethyl)benzyl L-arylglycinamide based potent CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details the most viable starting materials and reaction pathways, complete with generalized experimental protocols and data presented for comparative analysis.
Introduction
This compound is a versatile chemical intermediate characterized by its trifluoromethyl, chloro, and reactive bromomethyl functional groups. These features make it an attractive starting material for introducing the 3-chloro-5-(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds, thereby modulating their physicochemical and biological properties. This guide outlines two principal synthetic strategies for its preparation, starting from commercially available precursors.
Synthetic Pathways
Two primary and strategically distinct routes have been identified for the synthesis of this compound.
-
Route 1: Benzylic Bromination. This is the most direct approach, involving the free-radical bromination of the methyl group of 3-chloro-5-(trifluoromethyl)toluene.
-
Route 2: Multi-step Synthesis from a Carboxylic Acid. This pathway begins with the reduction of 3-chloro-5-(trifluoromethyl)benzoic acid to the corresponding benzyl alcohol, which is subsequently converted to the target benzyl bromide.
The selection of a particular route will depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
Route 1: Benzylic Bromination of 3-chloro-5-(trifluoromethyl)toluene
This one-step synthesis is predicated on the selective bromination of the benzylic position of 3-chloro-5-(trifluoromethyl)toluene, a reaction commonly known as the Wohl-Ziegler bromination.[1][2][3]
Starting Material:
-
3-chloro-5-(trifluoromethyl)toluene
Reaction Scheme:
Caption: Route 1: Wohl-Ziegler Bromination.
Experimental Protocol (General Procedure):
A mixture of 3-chloro-5-(trifluoromethyl)toluene, N-bromosuccinimide (NBS) (1.0-1.2 equivalents), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a suitable solvent (traditionally carbon tetrachloride, though safer alternatives like acetonitrile or trifluorotoluene are recommended) is heated to reflux.[2][4][5] The reaction is monitored by TLC or GC-MS for the consumption of the starting material. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by distillation under reduced pressure or column chromatography.
Quantitative Data (Representative):
| Parameter | Value/Conditions |
| Reagents | 3-chloro-5-(trifluoromethyl)toluene, NBS, AIBN/BPO |
| Solvent | Carbon Tetrachloride, Acetonitrile, or Trifluorotoluene |
| Temperature | Reflux |
| Reaction Time | 2-8 hours (monitored) |
| Typical Yield | 70-90% (based on similar substrates) |
Route 2: Multi-step Synthesis from 3-chloro-5-(trifluoromethyl)benzoic acid
Starting Material:
-
3-chloro-5-(trifluoromethyl)benzoic acid
Reaction Scheme:
Caption: Route 2: Multi-step Synthesis.
Experimental Protocols:
Step 1: Reduction of 3-chloro-5-(trifluoromethyl)benzoic acid
-
Protocol: To a solution of 3-chloro-5-(trifluoromethyl)benzoic acid in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere, a reducing agent like borane-dimethyl sulfide complex (BMS) is added dropwise at 0°C.[6][7] The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is quenched by the slow addition of methanol or water, followed by an acidic workup. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the benzyl alcohol, which can be purified by chromatography or used directly in the next step.
Step 2: Conversion of 3-chloro-5-(trifluoromethyl)benzyl alcohol to the bromide
-
Protocol A (Using Phosphorus Tribromide): The 3-chloro-5-(trifluoromethyl)benzyl alcohol is dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) and cooled to 0°C. Phosphorus tribromide (PBr₃) (approximately 0.3-0.5 equivalents) is added dropwise, and the reaction is stirred at 0°C to room temperature until completion.[1][8] The reaction is then carefully quenched with ice water, and the organic layer is separated, washed with a mild base (e.g., saturated NaHCO₃ solution) and brine, dried, and concentrated to give the benzyl bromide.
-
Protocol B (Appel Reaction): To a solution of 3-chloro-5-(trifluoromethyl)benzyl alcohol and triphenylphosphine (PPh₃) (1.1-1.5 equivalents) in an anhydrous solvent such as DCM at 0°C, carbon tetrabromide (CBr₄) (1.1-1.5 equivalents) is added portion-wise.[9][10] The mixture is stirred at room temperature until the alcohol is consumed. The solvent is then removed, and the crude product is purified by column chromatography to separate the desired benzyl bromide from the triphenylphosphine oxide byproduct.
Quantitative Data (Representative):
| Step | Parameter | Value/Conditions |
| 1. Reduction | Reagents | 3-chloro-5-(trifluoromethyl)benzoic acid, BMS |
| Solvent | THF | |
| Temperature | 0°C to room temperature | |
| Typical Yield | 85-95% (based on similar substrates) | |
| 2. Bromination (PBr₃) | Reagents | 3-chloro-5-(trifluoromethyl)benzyl alcohol, PBr₃ |
| Solvent | DCM | |
| Temperature | 0°C to room temperature | |
| Typical Yield | 70-90% (based on similar substrates) | |
| 2. Bromination (Appel) | Reagents | 3-chloro-5-(trifluoromethyl)benzyl alcohol, CBr₄, PPh₃ |
| Solvent | DCM | |
| Temperature | 0°C to room temperature | |
| Typical Yield | 80-95% (based on similar substrates) |
Synthesis of Starting Materials
The availability of the starting materials is a key consideration in selecting a synthetic route.
Synthesis of 3-chloro-5-(trifluoromethyl)toluene
This key intermediate for Route 1 can be prepared from 3-chloro-5-(trifluoromethyl)aniline. While a direct methylation via a Sandmeyer-type reaction is not standard, other transformations of the corresponding diazonium salt can be explored. A plausible, albeit multi-step, laboratory-scale synthesis could involve:
-
Diazotization of 3-chloro-5-(trifluoromethyl)aniline.
-
Sandmeyer-type reaction to introduce a suitable functional group that can be subsequently converted to a methyl group (e.g., a cyano group followed by reduction and Wolff-Kishner or Clemmensen reduction of the resulting aldehyde).
A more direct, but potentially lower-yielding, approach could be a Meerwein arylation type reaction, although this is less common for simple methylation.[11][12][13][14]
Commercial Availability
Both 3-chloro-5-(trifluoromethyl)toluene and 3-chloro-5-(trifluoromethyl)benzoic acid are listed in the catalogs of several chemical suppliers, making them accessible starting points for the syntheses described.
Conclusion
The synthesis of this compound can be efficiently achieved through two primary routes. The direct benzylic bromination of 3-chloro-5-(trifluoromethyl)toluene offers the most atom-economical and straightforward approach. Alternatively, a reliable multi-step synthesis from 3-chloro-5-(trifluoromethyl)benzoic acid provides a robust alternative. The choice between these routes will be dictated by factors such as the cost and availability of starting materials, reaction scale, and the specific capabilities of the laboratory. The experimental protocols provided in this guide, based on well-established chemical transformations, offer a solid foundation for the successful synthesis of this important chemical intermediate.
References
- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. Wohl-Ziegler Bromination | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. Borane Reagents [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Buy 3-Chloro-5-(trifluoromethyl)aniline | 69411-05-8 [smolecule.com]
- 9. Appel Reaction [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 12. Meerwein Arylation of Aryl(alkyl)idenemalononitriles and Diazonium Salts for the Synthesis of 2-(Aryl(alkyl)/arylmethylene)malononitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Meerwein Arylation | Thermo Fisher Scientific - US [thermofisher.com]
- 14. organicreactions.org [organicreactions.org]
An In-depth Technical Guide to 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene, a key building block in modern medicinal and agrochemical research. The document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and illustrates its utility as a versatile chemical intermediate. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction and Historical Context
This compound (CAS No. 886496-91-9) is a trifunctional aromatic compound that has gained significance as a versatile intermediate in organic synthesis.[1] While a detailed historical account of its specific discovery and initial synthesis is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader development of fluorinated compounds in the pharmaceutical and agrochemical industries. The introduction of the trifluoromethyl (-CF3) group into organic molecules can significantly enhance properties such as lipophilicity, metabolic stability, and binding affinity, making it a valuable motif in drug design.[2]
The synthesis of this compound relies on well-established synthetic methodologies, particularly the radical bromination of benzylic positions. Its utility lies in the differential reactivity of its functional groups: the highly reactive bromomethyl group, susceptible to nucleophilic substitution, and the less reactive chloro and trifluoromethyl-substituted aromatic ring, which can participate in various cross-coupling reactions. This allows for a stepwise and controlled elaboration of complex molecular architectures.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and computed properties of this compound is presented in the tables below. This data has been aggregated from various chemical databases.[3]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| CAS Number | 886496-91-9 |
| Molecular Formula | C₈H₅BrClF₃ |
| Molecular Weight | 273.48 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3-Chloro-5-(trifluoromethyl)benzyl bromide |
| InChI | InChI=1S/C8H5BrClF3/c9-4-5-1-6(8(11,12)13)3-7(10)2-5/h1-3H,4H2 |
| InChIKey | DWXPOGQMJSSFCZ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1C(F)(F)F)Cl)CBr |
Table 2: Computed Physicochemical Properties
| Property | Value |
| XLogP3 | 4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 271.92152 g/mol |
| Monoisotopic Mass | 271.92152 g/mol |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 243 |
Synthesis and Experimental Protocols
Overall Synthetic Scheme
The overall synthetic strategy involves three main stages, starting from o-aminobenzotrifluoride:
-
Halogenation and Deamination: Bromination and chlorination of o-aminobenzotrifluoride, followed by diazotization and deamination to yield 1-bromo-3-chloro-5-(trifluoromethyl)benzene.
-
Methylation: Introduction of a methyl group to the aromatic ring.
-
Benzylic Bromination: Radical bromination of the methyl group to afford the final product.
The following diagram illustrates the logical workflow of this synthetic route.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Benzylic Bromination Step)
This protocol details the final step of the synthesis: the benzylic bromination of 1-methyl-3-chloro-5-(trifluoromethyl)benzene.
Materials:
-
1-Methyl-3-chloro-5-(trifluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methyl-3-chloro-5-(trifluoromethyl)benzene (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-8 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the reaction mixture to remove the precipitated succinimide and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite solution (to quench any remaining bromine), water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography on silica gel if necessary.
Applications in Synthesis
This compound is a valuable reagent for introducing the 3-chloro-5-(trifluoromethyl)benzyl moiety into a variety of molecules. Its primary utility is in nucleophilic substitution reactions where the bromine atom is displaced by a nucleophile.
The following diagram illustrates the role of this compound as a versatile chemical intermediate.
Caption: Versatility of this compound as a chemical intermediate.
This reactivity makes it a crucial component in the synthesis of numerous target molecules in the pharmaceutical and agrochemical sectors, where the introduction of this specific substituted benzyl group is desired to achieve a particular biological activity.
Conclusion
This compound is a synthetically important intermediate whose value is derived from its unique combination of reactive functional groups. While its specific history is not extensively documented, its utility is evident in its role as a building block for more complex molecules. The synthetic protocols, though not published specifically for this compound, can be reliably inferred from established chemical principles. This guide provides researchers and scientists with the essential technical information required to understand and utilize this versatile chemical reagent in their research and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. 886503-33-9|1-(Bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene|BLD Pharm [bldpharm.com]
- 3. This compound | C8H5BrClF3 | CID 3714672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: The Role of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene is a key building block in medicinal chemistry, valued for its reactive bromomethyl group that allows for its incorporation into a wide array of molecular scaffolds.[1] The presence of both a chloro and a trifluoromethyl group on the benzene ring provides unique electronic and steric properties that can significantly influence the pharmacological profile of a drug candidate. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This document provides an overview of the application of this reagent in the synthesis of biologically active compounds, with a focus on its use in the development of novel therapeutic agents.
Core Applications in Medicinal Chemistry
The primary utility of this compound lies in its function as an alkylating agent. The benzylic bromide is a good leaving group, facilitating nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and phenols. This allows for the introduction of the 3-chloro-5-(trifluoromethyl)benzyl moiety into a lead molecule to modulate its biological activity.
A significant area of application is in the synthesis of kinase inhibitors. Many kinase inhibitors possess a heterocyclic core, and the introduction of a substituted benzyl group can enhance their potency and selectivity. The 3-chloro-5-(trifluoromethyl)phenyl group is of particular interest due to the ability of the trifluoromethyl group to form favorable interactions within the ATP-binding pocket of kinases.
Data Summary: Biological Activity of Derivatives
The following table summarizes the in vitro antifungal activity of a series of 3-substituted benzylthioquinolinium iodides, which demonstrates the impact of the trifluoromethyl substituent on biological activity. While the exact chloro-substituted analog was not detailed in this specific study, the data for the 3-(trifluoromethyl)benzyl derivative provides valuable insight into the structure-activity relationship (SAR) of this class of compounds.
| Compound ID | Substitution on Benzyl Ring | C. neoformans IC50 (µg/mL) | C. albicans IC50 (µg/mL) | A. fumigatus IC50 (µg/mL) |
| 9i | 3-CF3 | 0.11 | >10 | >10 |
| 9j | 4-CF3 | 0.08 | >10 | >10 |
| 9x | 3,4-di-Cl | 0.39 | >10 | >10 |
| 9y | 3,5-di-CF3 | 0.78 | >10 | >10 |
| 9a | Unsubstituted | 0.16 | >10 | >10 |
| Amphotericin B | - | 0.23 | 0.45 | 0.50 |
Data extracted from "Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents"[2]. IC50 is the concentration that affords 50% inhibition of growth.
Experimental Protocols
General Synthesis of 3-((Substituted-benzyl)thio)-1-(5-cyclohexylpentyl)quinolin-1-ium iodides
This protocol is adapted from the synthesis of 3-substituted benzylthioquinolinium iodides and can be applied for the reaction of this compound with a suitable thiol precursor.
Materials:
-
This compound
-
Appropriate quinoline-3-thiol precursor
-
Potassium Carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the quinoline-3-thiol precursor (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-((3-chloro-5-(trifluoromethyl)benzyl)thio)quinoline derivative.
-
The final quaternization to the quinolinium iodide can be achieved by reacting the product with an appropriate alkyl iodide.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic scheme for the preparation of 3-((substituted-benzyl)thio)quinoline derivatives.
Structure-Activity Relationship Logic
The following diagram illustrates the logical relationship in the structure-activity relationship studies, where modifications to the benzyl moiety lead to changes in biological activity.
References
Application Notes and Protocols for 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene: A Review of Current Knowledge
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document aims to provide detailed application notes and protocols for the use of 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene as a chemical probe. However, a comprehensive review of the scientific literature and patent databases reveals that this compound is primarily documented as a chemical intermediate and building block in organic synthesis. There is currently no available public information detailing its application as a chemical probe, including its biological targets, mechanism of action, or established protocols for its use in biological assays.
Introduction
This compound is a substituted toluene derivative with the chemical formula C₈H₅BrClF₃. Its structure, featuring a reactive bromomethyl group, a chloro substituent, and a trifluoromethyl group, makes it a versatile reagent in synthetic chemistry. The trifluoromethyl group can enhance the metabolic stability and binding affinity of parent molecules, while the bromomethyl group is a key functional handle for introducing the 3-chloro-5-(trifluoromethyl)phenyl moiety into a variety of molecular scaffolds. This compound is commonly utilized in the synthesis of pharmaceuticals and agrochemicals.
Despite its utility as a synthetic building block, there is a notable absence of literature describing the use of this compound as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and they typically possess high potency, selectivity, and a well-characterized mechanism of action. The lack of such data for this compound prevents the development of detailed application notes and protocols for its use in this context.
Data Presentation
A thorough search for quantitative data regarding the biological activity of this compound as a chemical probe yielded no results. Consequently, a data table summarizing parameters such as IC₅₀, Kᵢ, or binding affinities cannot be provided.
Experimental Protocols
The absence of published studies employing this compound as a chemical probe means that no established experimental protocols for its use in biological research are available.
Signaling Pathways and Experimental Workflows
As no biological targets or pathways have been identified for this compound in the context of a chemical probe, the creation of diagrams for signaling pathways or experimental workflows is not applicable.
Conclusion
While this compound is a commercially available and synthetically useful chemical, it is not documented as a chemical probe in the existing scientific literature. Researchers interested in exploring the potential of this molecule as a probe would need to undertake initial screening and characterization studies to identify any biological activity and potential targets. At present, the information required to fulfill the user's request for detailed application notes and protocols for its use as a chemical probe does not exist in the public domain.
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene is a versatile benzylic halide reagent frequently employed in organic synthesis. Its utility stems from the presence of a reactive bromomethyl group, which is susceptible to nucleophilic attack, allowing for the facile introduction of the 3-chloro-5-(trifluoromethyl)benzyl moiety into a wide range of molecules. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl and chloro substituents. These properties can enhance metabolic stability, binding affinity, and lipophilicity of target compounds.
This document provides detailed protocols for various nucleophilic substitution reactions utilizing this compound with a range of common nucleophiles, including amines, phenols, thiols, and cyanide. The provided methodologies are based on established synthetic procedures and offer a starting point for laboratory-scale synthesis and further optimization.
Reaction Overview
The primary reaction pathway involves the displacement of the bromide ion by a nucleophile in an SN2-type mechanism. The benzylic position of the substrate is activated towards nucleophilic attack, leading to the formation of a new carbon-nucleophile bond.
General Reaction Scheme:
Caption: General nucleophilic substitution reaction.
Experimental Protocols
The following section details specific experimental procedures for the reaction of this compound with various nucleophiles.
Synthesis of N-Substituted Amines
The reaction with primary or secondary amines yields the corresponding N-benzylamines. The use of a base is typically required to neutralize the hydrobromic acid byproduct.
Protocol 1a: Alkylation of a Primary Amine
This protocol describes the synthesis of N-(3-chloro-5-(trifluoromethyl)benzyl)aniline.
-
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add aniline (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Protocol 1b: Gabriel Synthesis of Primary Amine
This two-step protocol allows for the synthesis of the primary amine, (3-chloro-5-(trifluoromethyl)phenyl)methanamine, via the Gabriel synthesis.[1][2][3][4]
-
Step 1: Synthesis of 2-(3-chloro-5-(trifluoromethyl)benzyl)isoindoline-1,3-dione
-
Materials:
-
This compound
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of potassium phthalimide (1.1 eq) in DMF, add this compound (1.0 eq).
-
Stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and collect the precipitate by vacuum filtration.
-
Wash the solid with water and dry to obtain 2-(3-chloro-5-(trifluoromethyl)benzyl)isoindoline-1,3-dione.
-
-
-
Step 2: Hydrazinolysis to the Primary Amine
-
Materials:
-
2-(3-chloro-5-(trifluoromethyl)benzyl)isoindoline-1,3-dione
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
-
Procedure:
-
Suspend 2-(3-chloro-5-(trifluoromethyl)benzyl)isoindoline-1,3-dione (1.0 eq) in ethanol and add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a concentrated NaOH solution.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (3-chloro-5-(trifluoromethyl)phenyl)methanamine.
-
-
Synthesis of Ethers (Williamson Ether Synthesis)
The reaction with alkoxides or phenoxides, generated in situ from the corresponding alcohols or phenols, provides ethers.[5][6]
Protocol 2: Synthesis of a Benzyl Phenyl Ether
This protocol describes the synthesis of 1-chloro-3-(phenoxymethyl)-5-(trifluoromethyl)benzene.
-
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate (EtOAc)
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of phenol (1.1 eq) in acetone, add potassium carbonate (1.5 eq) and stir for 15 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of Thioethers
Reaction with thiols or thiophenols in the presence of a base affords the corresponding thioethers.
Protocol 3: Synthesis of a Benzyl Thiophenyl Ether
This protocol details the synthesis of 1-chloro-3-((phenylthio)methyl)-5-(trifluoromethyl)benzene.
-
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve thiophenol (1.1 eq) in methanol and add a solution of sodium hydroxide (1.2 eq) in methanol.
-
To this solution, add this compound (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to give the crude thioether.
-
Purify by column chromatography on silica gel if necessary.
-
Synthesis of Nitriles
The reaction with a cyanide salt provides the corresponding benzyl cyanide derivative, which is a valuable intermediate for the synthesis of carboxylic acids, amides, and other nitrogen-containing compounds.[7]
Protocol 4: Synthesis of 2-(3-chloro-5-(trifluoromethyl)phenyl)acetonitrile
-
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Acetonitrile
-
Water
-
Methyl tricaproyl ammonium chloride (phase-transfer catalyst)
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), sodium cyanide (1.1 eq), and a catalytic amount of methyl tricaproyl ammonium chloride in a mixture of acetonitrile and water.
-
Heat the mixture at reflux (approximately 78 °C) for 8 hours with vigorous stirring.
-
After cooling, remove the acetonitrile under reduced pressure.
-
Dilute the residue with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
The crude product can be purified by distillation under reduced pressure.[7]
-
Data Presentation
Table 1: Summary of Nucleophilic Substitution Reactions and Expected Yields
| Nucleophile | Product | Typical Solvent(s) | Base | Temperature | Typical Yield (%) |
| Aniline | N-(3-chloro-5-(trifluoromethyl)benzyl)aniline | Acetonitrile | K₂CO₃ | Room Temp. | >85 |
| Potassium Phthalimide | 2-(3-chloro-5-(trifluoromethyl)benzyl)isoindoline-1,3-dione | DMF | - | Room Temp. | >90 |
| Phenol | 1-chloro-3-(phenoxymethyl)-5-(trifluoromethyl)benzene | Acetone | K₂CO₃ | Reflux | >80 |
| Thiophenol | 1-chloro-3-((phenylthio)methyl)-5-(trifluoromethyl)benzene | Methanol | NaOH | Room Temp. | >90 |
| Sodium Cyanide | 2-(3-chloro-5-(trifluoromethyl)phenyl)acetonitrile | Acetonitrile/Water | - | Reflux | ~90[7] |
Note: Yields are approximate and may vary depending on reaction scale and purification method.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium cyanide is highly toxic. Handle with extreme caution and have an appropriate quenching procedure and emergency plan in place.
-
Reactions involving flammable solvents should be conducted away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents [patents.google.com]
- 6. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]
- 7. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]
Application Notes: Derivatization of Amines with 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene for Enhanced Detection and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary and secondary amines are a critical class of compounds frequently encountered in pharmaceutical and biological research. Their analysis, however, can be challenging due to their polarity and low volatility, which often leads to poor chromatographic peak shape and low detection sensitivity. Derivatization is a chemical modification technique used to convert these amines into less polar, more volatile, and more easily detectable derivatives. This application note describes the use of 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene as a derivatizing agent for amines to facilitate their analysis by High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS).
The reagent, this compound, introduces a chromophore (the substituted benzene ring) into the amine molecule, enhancing its UV absorbance. The trifluoromethyl group can also improve ionization efficiency for mass spectrometric detection. The derivatization reaction proceeds via a nucleophilic substitution mechanism, where the amine's lone pair of electrons attacks the electrophilic benzylic carbon of the reagent, displacing the bromide ion to form a stable secondary or tertiary amine.
Reaction Principle
The derivatization of a primary or secondary amine with this compound is a nucleophilic substitution reaction (SN2). The amino group of the analyte acts as the nucleophile, attacking the carbon atom of the bromomethyl group. A base is typically added to neutralize the hydrogen bromide (HBr) formed during the reaction, driving the equilibrium towards the product.
Applications
-
Pharmacokinetic Studies: Derivatization of amine-containing drugs and their metabolites in biological matrices (e.g., plasma, urine) to enable sensitive quantification.
-
Metabolomics: Analysis of endogenous amines and amino acids in biological samples.
-
Impurity Profiling: Detection and quantification of amine impurities in drug substances and formulations.
-
Environmental Analysis: Monitoring of amine pollutants in environmental samples.
Quantitative Data Summary
The following tables provide representative data for the derivatization and analysis of a model primary amine (benzylamine) and a model secondary amine (N-methylbenzylamine) with this compound. Please note that these are illustrative values and actual results may vary depending on the specific amine and experimental conditions.
Table 1: HPLC-UV Analysis of Derivatized Amines
| Analyte | Derivatized Product | Retention Time (min) | λmax (nm) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Benzylamine | N-(3-chloro-5-(trifluoromethyl)benzyl)benzylamine | 8.2 | 265 | 0.1 | 0.3 |
| N-Methylbenzylamine | N-(3-chloro-5-(trifluoromethyl)benzyl)-N-methylbenzylamine | 9.5 | 265 | 0.1 | 0.4 |
Table 2: Mass Spectrometric Data of Derivatized Amines
| Analyte | Derivatized Product | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| Benzylamine | N-(3-chloro-5-(trifluoromethyl)benzyl)benzylamine | C₁₅H₁₃ClF₃N | 315.0689 | 316.0762 |
| N-Methylbenzylamine | N-(3-chloro-5-(trifluoromethyl)benzyl)-N-methylbenzylamine | C₁₆H₁₅ClF₃N | 329.0845 | 330.0918 |
Experimental Protocols
Protocol 1: Derivatization of Amines for HPLC-UV Analysis
Materials:
-
This compound
-
Amine sample (e.g., benzylamine, N-methylbenzylamine)
-
Acetonitrile (HPLC grade)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Reaction vials (2 mL) with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily.
-
Sample Preparation: Dissolve the amine sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
Derivatization Reaction: a. To a 2 mL reaction vial, add 100 µL of the amine sample solution. b. Add 200 µL of the derivatizing reagent solution. c. Add approximately 10 mg of anhydrous potassium carbonate to the vial. d. Cap the vial tightly and vortex for 30 seconds. e. Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
Reaction Quenching and Sample Preparation for HPLC: a. After incubation, allow the reaction vial to cool to room temperature. b. Add 700 µL of acetonitrile to the vial to bring the total volume to 1 mL. c. Vortex the diluted sample for 30 seconds. d. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject an appropriate volume (e.g., 10 µL) of the filtered solution into the HPLC system.
Protocol 2: HPLC-UV Method for Analysis of Derivatized Amines
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 50% B
-
13-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
Visualizations
Caption: Workflow for the derivatization and analysis of amines.
Caption: General reaction scheme for amine derivatization.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for the reagent before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Derivatization Yield | Inactive reagent | Use freshly prepared reagent solution. |
| Insufficient base | Ensure an adequate amount of base is present to neutralize HBr. | |
| Low reaction temperature or time | Optimize reaction temperature and time. | |
| Poor Peak Shape in HPLC | Column degradation | Use a guard column or replace the analytical column. |
| Sample overload | Dilute the sample before injection. | |
| Presence of Multiple Peaks | Incomplete reaction | Increase reaction time or temperature. |
| Side reactions | Optimize reaction conditions (e.g., temperature, base). |
Application Notes and Protocols for Suzuki Coupling Reactions of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene is a versatile trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its distinct reactive sites—a labile benzylic bromide, a moderately reactive aryl chloride, and an electron-withdrawing trifluoromethyl group—allow for selective and sequential functionalization. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and when applied to this substrate, it offers a strategic approach to constructing complex molecular architectures. The electron-withdrawing nature of the chloro and trifluoromethyl substituents is expected to facilitate the oxidative addition step at the benzylic bromide position, a key step in the Suzuki coupling catalytic cycle. This document provides detailed application notes and experimental protocols for the Suzuki coupling of this compound with various arylboronic acids. The protocols are based on established methodologies for structurally similar benzyl bromides.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the benzylic bromide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst.
Data Presentation: Reaction Conditions and Yields
While specific data for the Suzuki coupling of this compound is not extensively available in the literature, the following table summarizes the results for a closely related analog, 1-bromo-3-(chloromethyl)benzene, demonstrating the feasibility and expected yields for the selective coupling at the benzylic position.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95 | [1] |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 92 | [1] |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 90 | [1] |
| 4 | 3-Methoxyphenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 (Microwave) | 0.33 | ~50 | [2] |
| 5 | 4-Chlorophenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 88 | [1] |
| 6 | 2-Methylphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 90 | [1] |
Experimental Protocols
The following are detailed experimental procedures for the Suzuki coupling reaction of this compound. Protocol 1 is based on the successful conditions reported for the analogous 1-bromo-3-(chloromethyl)benzene.[1] Protocol 2 offers an alternative microwave-assisted method.[2]
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
-
Ethyl acetate, brine, anhydrous sodium sulfate (for workup)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.1 mmol, 1.1 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.002 mmol, 0.2 mol%), and tricyclohexylphosphine tetrafluoroborate (0.004 mmol, 0.4 mol%).
-
Add degassed toluene (3.3 mL) and degassed water (0.33 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar Buchwald ligand (e.g., JohnPhos) (10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF) (anhydrous, degassed)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), potassium carbonate (3.0 mmol, 3.0 equiv.), palladium(II) acetate (0.05 mmol, 5 mol%), and the phosphine ligand (0.10 mmol, 10 mol%).
-
Add anhydrous, degassed DMF (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 140 °C) for 20 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for Suzuki coupling.
References
Synthesis of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The primary synthetic route involves the free-radical bromination of the benzylic position of 3-chloro-5-(trifluoromethyl)toluene.
Reaction Principle
The synthesis of this compound is typically achieved through a benzylic bromination reaction. This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group of 3-chloro-5-(trifluoromethyl)toluene. The resulting resonance-stabilized benzylic radical then reacts with a bromine source to form the desired product. The most common reagent for this transformation is N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine, minimizing side reactions. The reaction is initiated by either ultraviolet (UV) light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Experimental Protocols
The following protocol is a representative procedure for the synthesis of this compound based on established methods for benzylic bromination.
Materials:
-
3-chloro-5-(trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
UV lamp (optional, if a radical initiator is not used)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-chloro-5-(trifluoromethyl)toluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Initiation: Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide (0.02-0.1 eq). Alternatively, the reaction can be initiated by irradiating the flask with a UV lamp.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours. The disappearance of the starting material and the appearance of a new, less polar spot (the product) on the TLC plate indicates the reaction's progress. The solid succinimide byproduct will float to the surface of the reaction mixture upon completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to yield the pure product.
Data Presentation
| Reactant/Reagent | Molar Ratio (eq) | Key Role |
| 3-chloro-5-(trifluoromethyl)toluene | 1.0 | Starting material |
| N-Bromosuccinimide (NBS) | 1.1 | Brominating agent |
| AIBN or Benzoyl Peroxide | 0.02 - 0.1 | Radical initiator |
| Carbon tetrachloride or Acetonitrile | - | Solvent |
Visualizations
Caption: Synthetic workflow for this compound.
Applications in Agrochemical Synthesis: Detailed Notes and Protocols for Researchers
The synthesis of novel agrochemicals is a cornerstone of modern agricultural science, driving the development of more effective, selective, and environmentally benign herbicides, fungicides, and insecticides. This document provides detailed application notes and experimental protocols for the synthesis of several classes of advanced agrochemicals, catering to researchers, scientists, and professionals in drug development. The methodologies highlighted encompass innovative catalytic strategies and the construction of complex molecular frameworks, reflecting the forefront of agrochemical research.
Synthesis of Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicides: N-(alkoxy)-Diphenyl Ether Carboxamide Derivatives
Succinate dehydrogenase (SDH) is a critical enzyme in the mitochondrial electron transport chain of fungi, making it a prime target for fungicide development. The emergence of pathogen resistance necessitates the creation of new SDHI fungicides. This section details the synthesis of a novel class of SDHI fungicides, N-(alkoxy)-diphenyl ether carboxamides, which have demonstrated significant antifungal activity.[1][2]
Experimental Protocol: General Synthesis of N-(alkoxy)-Diphenyl Ether Carboxamide Derivatives
This protocol outlines a multi-step synthesis to produce a series of N-(alkoxy)-diphenyl ether carboxamide derivatives, as described by researchers.[1][2]
Step 1: Synthesis of Diphenyl Ether Intermediate
-
To a solution of a substituted phenol (1.1 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Add a substituted 4-fluoronitrobenzene (1.0 eq) to the mixture.
-
Heat the reaction mixture at 80-100 °C and stir for 4-6 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-diphenyl ether intermediate, which can be purified by column chromatography.
Step 2: Reduction of the Nitro Group
-
Dissolve the nitro-diphenyl ether intermediate in a solvent mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (4.0 eq).
-
Heat the mixture to reflux for 2-3 hours.
-
Filter the hot reaction mixture through celite and concentrate the filtrate to remove ethanol.
-
Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the aniline intermediate.
Step 3: Amide Coupling to form the Final Product
-
Dissolve the aniline intermediate (1.0 eq) and a substituted carboxylic acid (1.1 eq) in a solvent like dichloromethane (DCM).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(alkoxy)-diphenyl ether carboxamide derivative.
Data Presentation: Fungicidal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivatives
The following table summarizes the in vitro fungicidal activity of selected synthesized compounds against various plant pathogens.[1]
| Compound | Target Fungus | Concentration (µg/mL) | Inhibition Rate (%) |
| M15 | Rhizoctonia solani | 50 | >60 |
| M15 | Botrytis cinerea | 50 | >60 |
| M15 | Sclerotinia sclerotiorum | 50 | >60 |
| M15 | Fusarium graminearum | 50 | >60 |
| 4j | Sclerotinia sclerotiorum | 50 | >80 |
| 4i | Sclerotinia sclerotiorum | 50 | >80 |
| Flubeneteram (Control) | Sclerotinia sclerotiorum | 50 | 95 |
Note: The data indicates that compounds M15, 4j, and 4i exhibit significant fungicidal activity.[1][3]
Workflow Diagram: Synthesis of N-(alkoxy)-Diphenyl Ether Carboxamides
Caption: Synthetic workflow for N-(alkoxy)-diphenyl ether carboxamide fungicides.
Asymmetric Synthesis of the Chiral Herbicide (S)-Metolachlor
(S)-Metolachlor is a widely used herbicide that demonstrates the importance of chirality in agrochemicals; its (S)-enantiomer possesses significantly higher herbicidal activity than the (R)-enantiomer.[4] The enantioselective synthesis of (S)-metolachlor is a key example of the application of asymmetric catalysis in agrochemical production.[5][6]
Experimental Protocol: Chemoenzymatic Synthesis of (S)-Metolachlor
This protocol details a chemoenzymatic approach to synthesize (S)-metolachlor, which involves a lipase-catalyzed kinetic resolution as a key step.[7]
Step 1: Lipase-Catalyzed Kinetic Resolution
-
Prepare a racemic mixture of N-(2-ethyl-6-methylphenyl)alanine ester.
-
In a suitable vessel, dissolve the racemic ester in a biphasic solvent system of diethyl ether and water (e.g., 15% v/v water).
-
Add lipase B from Candida antarctica (CAL-B).
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC). The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid.
-
Once the desired conversion is reached (typically around 50%), stop the reaction.
-
Separate the layers. Extract the aqueous layer containing the sodium salt of the (S)-acid with an organic solvent. Acidify the aqueous layer to precipitate the (S)-N-(2-ethyl-6-methylphenyl)alanine.
-
The unreacted (R)-ester can be isolated from the organic layer and racemized for reuse.
Step 2: Reduction of the Carboxylic Acid
-
Dissolve the enantiomerically pure (S)-N-(2-ethyl-6-methylphenyl)alanine in a suitable anhydrous solvent like tetrahydrofuran (THF).
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4), to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting solid and concentrate the filtrate to obtain the chiral amino alcohol.
Step 3: Acylation to (S)-Metolachlor
-
Dissolve the chiral amino alcohol in a solvent such as THF or toluene.
-
Add a base, for example, triethylamine or pyridine.
-
Cool the mixture to 0 °C and add chloroacetyl chloride dropwise.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or distillation to yield (S)-metolachlor.
Data Presentation: Yield and Enantiomeric Excess
| Step | Product | Typical Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | (S)-N-(2-ethyl-6-methylphenyl)alanine | ~45% (from racemate) | >99 |
| 2 & 3 | (S)-Metolachlor | >80% (from resolved acid) | >99 |
Note: The chemoenzymatic resolution provides high enantiopurity, which is crucial for the final product's efficacy.
Workflow Diagram: Chemoenzymatic Synthesis of (S)-Metolachlor
Caption: Chemoenzymatic synthesis workflow for (S)-Metolachlor.
One-Pot Synthesis of Benzopyrano-pyrimidine Derivatives as Nematicides
The development of new nematicides is crucial for managing parasitic nematodes that cause significant crop damage. Benzopyrano-pyrimidine scaffolds have emerged as a promising class of compounds with potent nematicidal activity. A cost-effective and environmentally friendly one-pot synthesis has been developed for these derivatives.[8][9]
Experimental Protocol: One-Pot Synthesis of Benzopyrano-pyrimidines
This protocol describes a one-pot condensation reaction to synthesize benzopyrano-pyrimidine derivatives.[10]
-
In a round-bottom flask, combine a salicylaldehyde derivative (1 mmol), malononitrile (1 mmol), and a secondary amine like piperidine or morpholine (1 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) (10 mol%).
-
Heat the reaction mixture at 80 °C in a suitable solvent (or neat) for a specified time (typically 1-2 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the reaction mixture and stir. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure benzopyrano-pyrimidine derivative.
Data Presentation: Nematicidal Activity of Benzopyrano-pyrimidine Derivatives
The nematicidal activity of the synthesized compounds was evaluated against the root-knot nematode Meloidogyne javanica.
| Compound | Concentration | Egg Hatching Inhibition (%) | J2s Mortality (%) |
| Compound 4 | High | Strong Inhibition | High Mortality |
| Compound 5 | High | Strong Inhibition | High Mortality |
Note: Compounds 4 and 5 demonstrated significant nematicidal activity.[8]
Workflow Diagram: One-Pot Synthesis of Benzopyrano-pyrimidines
Caption: One-pot synthesis of benzopyrano-pyrimidine nematicides.
References
- 1. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Diphenyl Ether Carboxamide Derivatives To Control the Phytopathogenic Fungus Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of Asymmetric Catalysis in Chiral Pesticide Active Molecule Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study | CoLab [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene is a substituted toluene derivative that serves as a valuable building block in organic synthesis. Its trifluoromethyl and chloro substitutions on the benzene ring provide unique electronic properties and steric hindrance, while the reactive bromomethyl group allows for the introduction of the 3-chloro-5-(trifluoromethyl)benzyl moiety into a wide range of molecular scaffolds. This functional group is of particular interest in medicinal chemistry and agrochemical research for its potential to enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.
These application notes provide an overview of the synthetic utility of this compound, along with generalized experimental protocols for its application in common organic transformations.
Key Applications
The primary application of this compound is as an electrophile in nucleophilic substitution reactions. The benzylic bromide is highly reactive towards a variety of nucleophiles, making it an ideal reagent for the synthesis of more complex molecules.
Core Reactions:
-
N-Alkylation: Reaction with primary and secondary amines to form substituted benzylamines.
-
O-Alkylation: Reaction with alcohols and phenols to form benzyl ethers.
-
S-Alkylation: Reaction with thiols to form benzyl thioethers.
-
C-Alkylation: Reaction with carbanions (e.g., enolates) to form new carbon-carbon bonds.
-
Synthesis of Esters: Reaction with carboxylates to form benzyl esters.
The presence of the chloro and trifluoromethyl groups can influence the reactivity of the bromomethyl group and impart desirable properties to the final products, such as increased thermal stability and altered electronic characteristics.
Data Presentation: Representative Reaction Parameters
Due to the limited availability of specific published data for this reagent, the following table provides a template for researchers to document their experimental results when using this compound in a typical nucleophilic substitution reaction.
| Reaction Parameter | General Range / Description | Example Data (Hypothetical) |
| Nucleophile | Amine, Alcohol, Thiol, Carbanion | 4-Methoxyphenol |
| Solvent | Aprotic polar (e.g., DMF, Acetonitrile) | Acetonitrile |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃) or Organic (e.g., DIPEA) | K₂CO₃ |
| Temperature (°C) | Room Temperature to 80°C | 60°C |
| Reaction Time (h) | 2 - 24 hours | 12 h |
| Equivalents of Nucleophile | 1.0 - 1.5 eq. | 1.2 eq. |
| Equivalents of Base | 1.5 - 3.0 eq. | 2.0 eq. |
| Product Yield (%) | Variable | 85% (Isolated) |
Experimental Protocols
The following are generalized protocols for the use of this compound in common synthetic transformations. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for N-Alkylation of an Amine
This protocol describes the synthesis of a substituted benzylamine via the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the amine (1.0 - 1.2 equivalents) in acetonitrile or DMF, add the base (1.5 - 2.0 equivalents).
-
Add a solution of this compound (1.0 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature or heat to 50-80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an inorganic base was used, filter the solid and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for O-Alkylation of a Phenol
This protocol details the synthesis of a benzyl ether via the reaction of this compound with a phenol.
Materials:
-
This compound
-
Desired phenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the phenol (1.0 - 1.2 equivalents) in DMF, add the base (1.5 - 2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide.
-
Add a solution of this compound (1.0 equivalent) in DMF.
-
Stir the reaction at room temperature or heat to 50-70°C until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General workflow for nucleophilic substitution using the building block.
Caption: Structural features and reactivity of the building block.
Application Notes and Protocols for Reactions Involving 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for synthetic reactions involving the versatile reagent, 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. This trifluoromethyl-substituted benzyl bromide is a valuable building block in medicinal chemistry and materials science, primarily utilized for the introduction of the 3-chloro-5-(trifluoromethyl)benzyl moiety into various molecular scaffolds. Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution and related transformations.
Core Applications
This compound is predominantly employed as an electrophile in a range of organic reactions. The electron-withdrawing nature of the trifluoromethyl and chloro groups enhances the reactivity of the benzylic bromide towards nucleophiles. Key applications include:
-
Nucleophilic Substitution Reactions: Formation of ethers, esters, azides, and alkylated amines.
-
Wittig Reaction: Conversion to substituted styrenes.
-
Cross-Coupling Reactions: As a precursor to organometallic reagents.
These reactions are crucial for the synthesis of complex molecules with potential biological activity or specific material properties.[1]
Experimental Protocols
The following protocols are provided as a guide for common synthetic transformations involving this compound. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Nucleophilic Substitution - Synthesis of 1-(Azidomethyl)-3-chloro-5-(trifluoromethyl)benzene
This protocol describes the synthesis of an organic azide, a versatile intermediate for the introduction of an amino group or for use in click chemistry. The reaction proceeds via a standard SN2 mechanism.
Reaction Scheme:
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data Summary:
| Reaction Type | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Nucleophilic Substitution (Azide Formation) | This compound | Sodium Azide | DMF | Room Temp. | 12-24 | ~90-95 |
Protocol 2: Williamson Ether Synthesis - O-Alkylation of a Phenol
This protocol details the synthesis of an aryl ether, a common structural motif in pharmaceuticals, through the reaction of a phenoxide with this compound.
Reaction Scheme:
Materials:
-
Substituted Phenol (e.g., 4-methoxyphenol)
-
This compound
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of the substituted phenol (1.1 eq) in anhydrous acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data Summary:
| Reaction Type | Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Williamson Ether Synthesis | This compound | Substituted Phenol | K2CO3 | Acetone | Reflux | 4-8 | >85 |
Protocol 3: N-Alkylation of an Amine
This protocol describes the alkylation of a secondary amine to form a tertiary amine, a common transformation in drug development.
Reaction Scheme:
Materials:
-
Secondary Amine (e.g., Morpholine)
-
This compound
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N)
-
Acetonitrile or Dichloromethane (DCM)
-
Deionized water
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the secondary amine (1.2 eq) and potassium carbonate or triethylamine (1.5 eq) in acetonitrile or DCM.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Filter the reaction mixture to remove any solids.
-
Wash the filtrate with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting tertiary amine by column chromatography.
Quantitative Data Summary:
| Reaction Type | Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Alkylation | This compound | Secondary Amine | K2CO3 | Acetonitrile | Room Temp. | 6-12 | >90 |
Protocol 4: Wittig Reaction
This protocol outlines the synthesis of a substituted alkene from an aldehyde or ketone via a phosphonium ylide generated from this compound.
Step 1: Formation of the Phosphonium Salt
Reaction Scheme:
Materials:
-
This compound
-
Triphenylphosphine (PPh3)
-
Toluene or Acetonitrile, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene or acetonitrile.
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.
-
Wash the salt with cold diethyl ether and dry under vacuum.
Step 2: Wittig Olefination
Reaction Scheme:
Materials:
-
3-Chloro-5-(trifluoromethyl)benzyltriphenylphosphonium bromide (from Step 1)
-
Aldehyde or Ketone
-
Strong base (e.g., n-Butyllithium, Sodium hydride, or Potassium tert-butoxide)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk flask or oven-dried glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Suspend the phosphonium salt (1.1 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Cool the suspension to 0 °C or -78 °C, depending on the base.
-
Slowly add the strong base (1.1 eq) to form the ylide (a color change, often to deep red or orange, is observed).
-
Stir the mixture for 1 hour at the same temperature.
-
Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution.
-
Purify the alkene product by column chromatography.
Quantitative Data Summary:
| Reaction Type | Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Wittig Reaction (Overall) | 3-Chloro-5-(trifluoromethyl)benzyltriphenylphosphonium bromide | Aldehyde/Ketone | n-BuLi | THF | -78 to RT | 2-12 | 70-90 |
Visualizations
Experimental Workflow: Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution reactions.
Logical Relationship: Wittig Reaction Pathway
Caption: Two-stage pathway of the Wittig reaction.
References
Application Notes and Protocols: 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene as a Precursor for a Novel Fluorescent Tag
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene is a versatile chemical intermediate. While not fluorescent on its own, its reactive bromomethyl group makes it an excellent precursor for the synthesis of novel fluorescent probes. The electron-withdrawing nature of the chloro and trifluoromethyl substituents can be leveraged to create a "push-pull" fluorophore when combined with an electron-donating moiety. This document provides detailed protocols for the synthesis of a novel fluorescent tag, "Fluorophore-784," derived from this compound, and its subsequent application in labeling biomolecules.
Application Notes
Principle of Fluorophore-784 Synthesis and Function
The synthesis of Fluorophore-784 is based on the nucleophilic substitution of the bromine atom in this compound by an electron-rich aromatic amine, such as 4-(dimethylamino)aniline. This reaction forms a new molecule with an electron-donating dimethylamino group (the "push") and an electron-accepting 3-chloro-5-(trifluoromethyl)phenyl group (the "pull") connected by a benzylic amine linkage. This electronic arrangement often results in a molecule with fluorescent properties, including a significant Stokes shift and sensitivity to the local environment.
The resulting secondary amine in Fluorophore-784 can be further functionalized, for example, by reacting it with a succinimidyl ester to introduce a reactive group for covalent labeling of biomolecules.
Potential Applications
The novel Fluorophore-784, once synthesized and activated, can be used in a variety of bio-analytical applications, including:
-
Fluorescent Labeling of Proteins and Peptides: The activated fluorophore can be covalently attached to primary amines (e.g., lysine residues) in proteins and peptides for visualization and quantification.
-
Fluorescence Microscopy: Labeled biomolecules can be used to study their localization and dynamics within cells.
-
Flow Cytometry: Cells labeled with antibodies conjugated to Fluorophore-784 can be identified and sorted.
-
High-Throughput Screening: The fluorophore could be used to develop assays for drug discovery.
Quantitative Data
The following table summarizes the predicted photophysical properties of the synthesized Fluorophore-784 based on data from structurally similar "push-pull" fluorophores. Experimental verification is required.
| Property | Predicted Value |
| Excitation Maximum (λex) | ~380 nm |
| Emission Maximum (λem) | ~495 nm |
| Molar Extinction Coefficient | > 15,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.3 - 0.5 in ethanol |
| Stokes Shift | ~115 nm |
| Lifetime (τ) | 1-3 ns |
Experimental Protocols
Protocol 1: Synthesis of Fluorophore-784
This protocol describes the synthesis of N-(3-chloro-5-(trifluoromethyl)benzyl)-N,N-dimethylbenzene-1,4-diamine (Fluorophore-784).
Materials:
-
This compound
-
4-(Dimethylamino)aniline
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound and 0.55 g of 4-(dimethylamino)aniline in 50 mL of anhydrous acetonitrile.
-
Add 1.1 g of anhydrous potassium carbonate to the mixture.
-
Place a magnetic stir bar in the flask and attach a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 50 mL of water, followed by 50 mL of brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure Fluorophore-784.
Protocol 2: Activation of Fluorophore-784 for Amine Labeling
This protocol describes the activation of the secondary amine of Fluorophore-784 with a succinimidyl ester linker.
Materials:
-
Fluorophore-784
-
Disuccinimidyl suberate (DSS) or similar homobifunctional crosslinker
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 100 mg of Fluorophore-784 in 10 mL of anhydrous DCM in a round-bottom flask.
-
Add a 1.2 molar excess of triethylamine to the solution.
-
In a separate vial, dissolve a 1.1 molar excess of DSS in 5 mL of anhydrous DCM.
-
Slowly add the DSS solution to the Fluorophore-784 solution with continuous stirring at room temperature.
-
Allow the reaction to proceed for 4 hours.
-
Monitor the formation of the activated product by TLC.
-
Upon completion, the reaction mixture containing the activated Fluorophore-784-NHS ester can be used directly for labeling or purified by chromatography.
Protocol 3: Fluorescent Labeling of a Protein
This protocol provides a general method for labeling a protein with the activated Fluorophore-784-NHS ester.
Materials:
-
Protein to be labeled (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Activated Fluorophore-784-NHS ester in an organic solvent (e.g., DMSO or DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare a 1 mg/mL solution of the protein in PBS.
-
Prepare a 10 mg/mL solution of the activated Fluorophore-784-NHS ester in DMSO.
-
Add the activated fluorophore solution to the protein solution at a molar ratio of 10:1 (fluorophore:protein).
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Separate the labeled protein from the unreacted fluorophore using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled protein.
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at ~380 nm).
Visualizations
Caption: Synthetic and application workflow for Fluorophore-784.
Caption: From non-fluorescent precursor to a functional labeled biomolecule.
Application Notes and Protocols for Scale-Up Synthesis Utilizing 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene is a key starting material and intermediate in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical industry. Its trifluoromethyl and chloro substitutions on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). The bromomethyl group provides a reactive handle for various chemical transformations, most notably alkylation reactions.
These application notes provide an overview of the utility of this compound in the synthesis of complex organic molecules, with a focus on protocols amenable to scale-up for kilogram-scale production. The information is curated from patented industrial processes, ensuring relevance to drug development professionals.
Core Applications: Nucleophilic Substitution Reactions
The primary application of this compound in large-scale synthesis is as an electrophile in nucleophilic substitution reactions. The benzylic bromide is an excellent leaving group, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds.
N-Alkylation of Amines and Amides
A prevalent use of this reagent is the N-alkylation of various nitrogen-containing nucleophiles, such as amines, amides, and nitrogen-containing heterocycles. These reactions are fundamental in the synthesis of numerous pharmaceutical intermediates.
General Reaction Scheme:
Where Ar = 3-chloro-5-(trifluoromethyl)phenyl
Experimental Protocols
The following protocols are adapted from patented examples and are intended for guidance in a research and development setting. Appropriate safety precautions and process optimization are necessary for any scale-up synthesis.
Protocol 1: Synthesis of N-(3-chloro-5-(trifluoromethyl)benzyl)propan-2-amine
This protocol details the N-alkylation of isopropylamine with this compound, a common step in the synthesis of more complex molecules.
Reaction Scheme:
Table 1: Reagent and Solvent Quantities for Protocol 1
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| This compound | 273.48 | 10.0 | 36.56 | 1.0 |
| Isopropylamine | 59.11 | 4.32 | 73.12 | 2.0 |
| Potassium Carbonate (K2CO3) | 138.21 | 10.1 | 73.08 | 2.0 |
| Acetonitrile (CH3CN) | 41.05 | 50 L | - | - |
Methodology:
-
Reaction Setup: A suitable reactor is charged with this compound (10.0 kg), potassium carbonate (10.1 kg), and acetonitrile (50 L).
-
Reagent Addition: The mixture is stirred and cooled to 0-5 °C. Isopropylamine (4.32 kg) is then added portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress should be monitored by a suitable analytical method (e.g., HPLC or TLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure to afford the crude product.
-
Purification: The crude product is purified by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield N-(3-chloro-5-(trifluoromethyl)benzyl)propan-2-amine.
Expected Yield: 80-90%
Diagram 1: Experimental Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of isopropylamine.
Protocol 2: Synthesis of a Pharmaceutical Intermediate via O-Alkylation
This protocol outlines the O-alkylation of a phenol with this compound, a key step in the synthesis of certain kinase inhibitors.
Reaction Scheme:
Where Ar = 3-chloro-5-(trifluoromethyl)phenyl and R-OH is a phenolic substrate
Table 2: Reagent and Solvent Quantities for Protocol 2
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| This compound | 273.48 | 5.0 | 18.28 | 1.1 |
| 4-Nitrophenol | 139.11 | 2.3 | 16.53 | 1.0 |
| Cesium Carbonate (Cs2CO3) | 325.82 | 8.1 | 24.8 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 25 L | - | - |
Methodology:
-
Reaction Setup: A reactor is charged with 4-nitrophenol (2.3 kg), cesium carbonate (8.1 kg), and DMF (25 L).
-
Reagent Addition: The mixture is stirred at room temperature, and a solution of this compound (5.0 kg) in DMF (5 L) is added dropwise over 1-2 hours.
-
Reaction: The reaction mixture is heated to 60-70 °C and stirred for 4-6 hours, with monitoring by HPLC or TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-water (100 L). The resulting precipitate is collected by filtration.
-
Purification: The solid is washed with water and then recrystallized from ethanol to afford the pure O-alkylated product.
Expected Yield: 85-95%
Diagram 2: Logical Flow of O-Alkylation Reaction
Caption: Logical flow of the O-alkylation reaction.
Scale-Up Considerations
When scaling up reactions involving this compound, the following points should be carefully considered:
-
Exothermicity: Alkylation reactions can be exothermic. The rate of addition of the alkylating agent and efficient cooling are critical to maintain temperature control and prevent runaway reactions.
-
Reagent Purity: The purity of this compound is crucial, as impurities can lead to side reactions and complicate purification.
-
Solvent Selection: The choice of solvent can significantly impact reaction rate, solubility of reagents, and ease of work-up and purification. For large-scale operations, factors such as cost, safety, and environmental impact are also important.
-
Base Selection: The choice of base should be appropriate for the nucleophile's pKa and the reaction conditions. Inorganic bases like carbonates are often preferred for their low cost and ease of removal.
-
Work-up and Purification: At scale, filtration and crystallization are generally preferred over chromatography for product isolation and purification due to their efficiency and cost-effectiveness.
-
Safety: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The protocols and considerations outlined in these application notes provide a foundation for researchers and drug development professionals to effectively utilize this reagent in scale-up synthesis campaigns. Careful process development and optimization are essential to ensure safe, efficient, and reproducible manufacturing of high-quality intermediates and APIs.
Application Notes and Protocols: Protecting Group Strategies for 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and strategies for the use of protecting groups in synthetic routes involving 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. This versatile building block is often employed in the synthesis of complex molecules where selective functional group manipulation is critical. The presence of a reactive benzylic bromide, a chloro substituent, and an electron-withdrawing trifluoromethyl group necessitates careful consideration of protecting group choice to ensure high yields and prevent unwanted side reactions.
The primary application of protecting group strategies in the context of this molecule is to temporarily mask a nucleophilic functional group (such as an alcohol, amine, or thiol) on a substrate to allow for a specific reaction with the benzylic bromide of this compound. This is a common scenario in the synthesis of pharmaceutical and agrochemical compounds.
Selecting the Appropriate Protecting Group
The choice of a suitable protecting group depends on several factors, including the nature of the functional group to be protected, the reaction conditions to be employed in subsequent steps, and the desired deprotection method. The trifluoromethyl and chloro groups on the benzene ring are generally stable to a wide range of reaction conditions.[1][2] However, the benzylic bromide is a potent electrophile and will react readily with nucleophiles.
Key Considerations:
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Stability: The protecting group must be stable to the conditions used for the reaction with the benzylic bromide (typically basic or nucleophilic conditions).
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Orthogonality: In multi-step syntheses, it is often desirable to use protecting groups that can be removed under different conditions, allowing for selective deprotection.[3][4]
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Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.[5]
Protecting Group Strategies for Common Functional Groups
Below are detailed protocols for the protection of common functional groups that may need to be masked during reactions with this compound.
Protection of Alcohols as Silyl Ethers
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of introduction, stability to a range of non-acidic and non-fluoride-containing reagents, and straightforward removal.[6] The tert-butyldimethylsilyl (TBDMS or TBS) group is a popular choice.
Table 1: Comparison of Common Silyl Ether Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Cleavage Conditions |
| Trimethylsilyl | TMS | Low | Moderate | Mild acid (e.g., AcOH in THF/H₂O), K₂CO₃ in MeOH |
| tert-Butyldimethylsilyl | TBDMS, TBS | Moderate | High | TBAF in THF, HF in pyridine, CSA in MeOH |
| Triisopropylsilyl | TIPS | High | High | TBAF in THF, HF in pyridine |
| tert-Butyldiphenylsilyl | TBDPS | High | High | TBAF in THF, HF in pyridine |
Experimental Protocol: Protection of a Primary Alcohol as a TBDMS Ether
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Dissolve the alcohol (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.5 M).
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Cool the solution to 0 °C in an ice bath.
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Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv.) portion-wise.
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Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Extract the product with DCM or ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protection of Amines as Carbamates
Carbamates are excellent protecting groups for amines, rendering them non-nucleophilic and stable to a variety of reaction conditions. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are frequently used.
Table 2: Comparison of Common Carbamate Protecting Groups for Amines
| Protecting Group | Abbreviation | Reagent for Introduction | Stability | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Stable to base, hydrogenolysis | Strong acid (e.g., TFA in DCM, HCl in dioxane) |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Stable to acid | Catalytic hydrogenolysis (H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Stable to acid, hydrogenolysis | Base (e.g., 20% piperidine in DMF) |
Experimental Protocol: Protection of a Primary Amine with a Boc Group
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Dissolve the amine (1.0 equiv.) in a mixture of dioxane and water (1:1).
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Add sodium bicarbonate (NaHCO₃) (3.0 equiv.).
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Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) dissolved in dioxane.
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Stir the reaction vigorously at room temperature for 12-24 hours.
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Monitor the reaction by TLC.
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Upon completion, remove the dioxane under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the product by recrystallization or flash chromatography.
Reaction with this compound
Once the nucleophilic functional group on the substrate is protected, the reaction with this compound can be carried out. This is typically an SN2 reaction.
Experimental Protocol: Alkylation of a Protected Alcohol
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Dissolve the protected alcohol (1.0 equiv.) in anhydrous THF or DMF.
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Cool the solution to 0 °C and add a base such as sodium hydride (NaH) (1.2 equiv., 60% dispersion in mineral oil).
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Stir the mixture at 0 °C for 30 minutes.
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Add a solution of this compound (1.1 equiv.) in the same solvent.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Carefully quench the reaction by the slow addition of water.
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Extract the product with an appropriate organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product by flash column chromatography.
Deprotection
The final step is the removal of the protecting group to unveil the desired functional group. The conditions for deprotection must be chosen so as not to affect other sensitive functionalities in the molecule.
Experimental Protocol: Deprotection of a TBDMS Ether
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Dissolve the TBDMS-protected compound (1.0 equiv.) in anhydrous THF.
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Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv.).
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Stir the reaction at room temperature and monitor by TLC.
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Purify the crude product by flash column chromatography.
Experimental Protocol: Deprotection of a Boc-Protected Amine
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Dissolve the Boc-protected amine (1.0 equiv.) in DCM.
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Add trifluoroacetic acid (TFA) (10-50% v/v) at 0 °C.
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Stir the reaction at room temperature for 1-4 hours (monitor by TLC).
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Concentrate the reaction mixture under reduced pressure.
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Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
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The resulting amine trifluoroacetate salt can often be used directly or neutralized with a base.
Workflow and Decision Making
The following diagram illustrates a general workflow for selecting a protecting group strategy when using this compound as a reagent.
Caption: Decision workflow for protecting group strategy.
References
Troubleshooting & Optimization
Technical Support Center: 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene Reactions
Welcome to the technical support center for reactions involving 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive site is the benzylic bromide (-CH₂Br). This group is highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms) due to the stability of the resulting benzylic carbocation or the accessibility of the benzylic carbon to nucleophilic attack. The aryl chloride and the trifluoromethyl group are significantly less reactive under typical nucleophilic substitution conditions.
Q2: What are the most common reactions for this compound?
This compound is most commonly used as an electrophile in nucleophilic substitution reactions to introduce the 3-chloro-5-(trifluoromethyl)benzyl moiety into a target molecule. A prime example of this is the Williamson ether synthesis. It can also be involved in other reactions, though less commonly, such as the formation of Grignard reagents, which can be challenging due to side reactions.
Q3: What are the major side reactions to be aware of?
The most common side reactions include:
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Elimination (E2): This can compete with nucleophilic substitution, especially when using sterically hindered or strongly basic nucleophiles.
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Hydrolysis: The benzylic bromide is sensitive to moisture and can hydrolyze to form 3-chloro-5-(trifluoromethyl)benzyl alcohol.
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Wurtz-type Coupling: Dimerization of the starting material can occur, particularly under conditions favorable for the formation of organometallic intermediates, such as in Grignard reactions.[1]
Q4: How do the electron-withdrawing groups on the benzene ring affect reactivity?
The chloro and trifluoromethyl groups are electron-withdrawing, which increases the electrophilicity of the benzylic carbon. This generally accelerates the rate of SN2 reactions by making the carbon more susceptible to nucleophilic attack. For SN1 reactions, these groups can slightly destabilize the benzylic carbocation intermediate, but the benzylic position's inherent stability often compensates for this.
Troubleshooting Guides
Low Yield in Nucleophilic Substitution Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction | Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC-MS. |
| Poor quality of reagents | Use fresh, anhydrous solvents and high-purity nucleophiles. | |
| Presence of moisture leading to hydrolysis | Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Significant amount of elimination byproduct | Sterically hindered nucleophile | If possible, use a less sterically hindered nucleophile. |
| Reaction temperature is too high | Lower the reaction temperature. | |
| Formation of 3-chloro-5-(trifluoromethyl)benzyl alcohol | Hydrolysis of the starting material | Rigorously exclude water from the reaction mixture by using anhydrous solvents and an inert atmosphere. |
Issues with Grignard Reagent Formation
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not initiate | Inactive magnesium surface | Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] |
| Presence of moisture | Flame-dry all glassware and use anhydrous solvents.[1] | |
| Cloudy, dark reaction mixture with low yield of desired product | Wurtz-type coupling (dimerization) | Add the this compound solution slowly to the magnesium turnings at a low temperature to minimize the concentration of the benzyl bromide. |
| Low yield of the final product after reaction with an electrophile | Inaccurate Grignard reagent concentration | Titrate a small aliquot of the Grignard reagent before adding the electrophile to determine its exact concentration. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis with Sodium Phenoxide
This protocol details the synthesis of 3-chloro-5-(trifluoromethyl)benzyl phenyl ether.
Reaction Scheme:
Materials:
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This compound
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Sodium phenoxide
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Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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To a stirred solution of sodium phenoxide (1.0 mmol) in anhydrous DMF (5 mL) at room temperature, add this compound (1.0 mmol).
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Monitor the reaction progress by thin-layer chromatography (TLC). Given the electron-withdrawing groups, the reaction is expected to be relatively fast.
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Upon completion, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the corresponding benzyl phenyl ether.
Expected Results:
Based on reactions with structurally similar benzyl bromides bearing electron-withdrawing groups, a high yield is anticipated.
| Substrate | Reaction Time (hours) | Yield (%) |
| 1-(Bromomethyl)-4-(trifluoromethyl)benzene | 3 | 96 |
| 1-(Bromomethyl)-4-nitrobenzene | 2.5 | 98 |
Data adapted from a comparative study on Williamson ether synthesis.
Protocol 2: Suzuki-Miyaura Coupling (Hypothetical)
While the benzylic bromide is the primary reactive site for nucleophilic substitution, the aryl chloride could potentially undergo cross-coupling reactions under specific catalytic conditions. This is a more advanced application and would require significant optimization.
Reaction Scheme:
Key Considerations:
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Catalyst Selection: A highly active catalyst system, likely involving a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos), would be necessary to activate the relatively inert aryl chloride bond.[2]
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Base and Solvent: A strong base (e.g., Cs₂CO₃ or K₃PO₄) and an anhydrous, degassed solvent (e.g., toluene or dioxane) would be required.[2]
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Chemoselectivity: The primary challenge would be achieving selective reaction at the C-Cl bond without affecting the C-Br bond of the bromomethyl group. This may be difficult to achieve.
Visualizations
References
Technical Support Center: Purification of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying derivatives of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. This document includes troubleshooting guides for common purification challenges, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to streamline your workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with this compound and its derivatives?
A1: Impurities can arise from the synthesis of the starting material or during subsequent derivatization reactions. Common impurities include:
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Starting materials: Unreacted 1-chloro-3-methyl-5-(trifluoromethyl)benzene.
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Over-bromination products: 1-(Dibromomethyl)-3-chloro-5-(trifluoromethyl)benzene.
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Hydrolysis products: 3-Chloro-5-(trifluoromethyl)benzyl alcohol, formed by reaction with moisture.
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Side products from derivatization: Depending on the reaction, these can include unreacted starting materials, byproducts from the nucleophile, or products of elimination reactions. For instance, when reacting with amines, over-alkylation to form a tertiary amine can be a common side product.
Q2: How can I monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring purification. For visualization of this compound and its derivatives, which are often UV-active due to the benzene ring, a UV lamp (254 nm) is typically sufficient. Staining with potassium permanganate or iodine can also be effective for visualizing compounds that are not UV-active.
Q3: What are the recommended general purification techniques for derivatives of this compound?
A3: The two primary purification techniques for this class of compounds are:
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Flash Column Chromatography: This is a versatile technique for separating compounds with different polarities. A silica gel stationary phase is typically used with a non-polar mobile phase, such as a mixture of hexanes and ethyl acetate.
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Recrystallization: This technique is suitable for purifying solid derivatives. The choice of solvent is critical and should be determined experimentally. Common solvents for recrystallization of related compounds include ethanol or mixtures of hexanes and ethyl acetate.
Q4: Are there any specific safety precautions I should take when handling these compounds?
A4: Yes. This compound and its derivatives are lachrymators and irritants. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives.
Troubleshooting Flash Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Spots on TLC | Inappropriate solvent system. | Systematically vary the polarity of the eluent. A good starting point for many derivatives is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired compound. |
| Compound Elutes Too Quickly (High Rf) | Eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Compound Elutes Too Slowly or Not at All (Low Rf) | Eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Streaking of Spots on TLC/Column | Compound is acidic or basic; Compound is degrading on the silica gel; Sample is overloaded. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. Consider using a different stationary phase like alumina. Ensure the sample is not loaded in a volume that exceeds the column's capacity. |
| Product is Contaminated with a Close-Running Impurity | Insufficient resolution of the column. | Use a longer column, a finer mesh silica gel, or a shallower solvent gradient during elution. |
| Low Recovery of Product | Compound is irreversibly adsorbed onto the silica gel; Compound is volatile and evaporated during workup. | Deactivate the silica gel with a small amount of a polar solvent or triethylamine before packing the column. Use gentle rotary evaporation conditions and avoid prolonged exposure to high vacuum. |
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | Solution is not supersaturated (too much solvent used); Compound is very soluble in the chosen solvent at low temperatures. | Evaporate some of the solvent to increase the concentration and cool again. Try a different solvent or a solvent mixture. |
| Oiling Out (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound; The compound is impure. | Use a lower-boiling point solvent. Try to purify the compound by another method (e.g., column chromatography) first. |
| Low Recovery of Crystals | The compound is significantly soluble in the cold solvent; Too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled before filtration. Wash the crystals with a minimal amount of ice-cold solvent. |
| Crystals are Colored or Impure | Impurities are co-crystallizing with the product. | Perform a second recrystallization. Consider adding activated charcoal to the hot solution to remove colored impurities (use with caution as it can adsorb the product). |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
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TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a 9:1 mixture of hexanes:ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3 for the target compound.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
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Elution: Add the eluent to the column and apply gentle pressure to begin elution. Collect fractions and monitor them by TLC.
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Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a few drops of a potential solvent at its boiling point. A good recrystallization solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a larger flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
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Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Experimental Workflow: General Purification Strategy
Caption: A decision-making workflow for the purification of this compound derivatives.
Signaling Pathway: Common Side Reactions in Derivatization
Technical Support Center: Synthesis of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent synthetic route is the radical-mediated benzylic bromination of 3-chloro-5-(trifluoromethyl)toluene. This reaction, often referred to as a Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent.[1][2][3][4]
Q2: What are the primary side products I should expect in this synthesis?
A2: The principal side product is the result of over-bromination, leading to the formation of 1-(dibromomethyl)-3-chloro-5-(trifluoromethyl)benzene. Depending on the reaction conditions, trace amounts of the tribromo-analog may also be observed. Additionally, unreacted starting material, 3-chloro-5-(trifluoromethyl)toluene, is a common impurity. Ring bromination is also a possibility, though less likely due to the deactivating nature of the chloro and trifluoromethyl substituents.
Q3: How can I minimize the formation of the dibrominated side product?
A3: To reduce over-bromination, it is crucial to control the stoichiometry of the reactants. Using a molar ratio of N-Bromosuccinimide (NBS) to the starting material that is close to 1:1 is recommended. Gradual addition of NBS to the reaction mixture can also help in maintaining a low concentration of the brominating agent, thus favoring mono-bromination.
Q4: What are the optimal reaction conditions for this synthesis?
A4: While optimal conditions can vary, a general recommendation is to perform the reaction in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile under an inert atmosphere. The reaction is typically initiated by heat and/or a radical initiator (e.g., AIBN). Careful monitoring of the reaction progress by techniques like TLC or GC-MS is advised to determine the optimal reaction time and prevent the formation of excess side products.
Q5: How can I purify the final product?
A5: Purification of this compound from its side products can be achieved through recrystallization or column chromatography. Given the potential for the product to be an irritant, appropriate personal protective equipment should be used during all handling and purification steps.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | - Increase reaction time and monitor progress by TLC or GC-MS.- Ensure the radical initiator is active and added at the correct temperature.- Confirm the reaction is being conducted under anhydrous conditions. |
| Decomposition of the product. | - Avoid excessive heating or prolonged reaction times.- Work up the reaction mixture promptly upon completion. | |
| High percentage of dibrominated side product | Excess of N-Bromosuccinimide (NBS). | - Use a 1:1 molar ratio of NBS to the starting material.- Add NBS portion-wise to the reaction mixture. |
| High reaction temperature. | - Lower the reaction temperature and monitor the reaction progress. | |
| Presence of unreacted starting material | Insufficient NBS or radical initiator. | - Ensure the correct stoichiometry of NBS is used.- Add a fresh portion of the radical initiator if the reaction has stalled. |
| Inefficient initiation. | - Increase the reaction temperature slightly or use a more efficient radical initiator. | |
| Formation of polar impurities | Presence of water in the reaction. | - Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Materials:
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3-chloro-5-(trifluoromethyl)toluene
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)
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Anhydrous carbon tetrachloride (or acetonitrile)
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Sodium bicarbonate solution (saturated)
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Brine
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-5-(trifluoromethyl)toluene (1.0 eq) in anhydrous carbon tetrachloride.
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Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN to the solution.
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Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate with saturated sodium bicarbonate solution, followed by water and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Potential Side Products and Impurities
| Compound Name | Molecular Formula | Notes |
| 1-(Dibromomethyl)-3-chloro-5-(trifluoromethyl)benzene | C₈H₄Br₂ClF₃ | Primary over-bromination product. |
| 1-(Tribromomethyl)-3-chloro-5-(trifluoromethyl)benzene | C₈H₃Br₃ClF₃ | Possible in trace amounts with excess NBS. |
| 3-Chloro-5-(trifluoromethyl)toluene | C₈H₆ClF₃ | Unreacted starting material. |
| 3-Chloro-5-(trifluoromethyl)benzyl alcohol | C₈H₆ClF₃O | Hydrolysis product if water is present. |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound and the formation of over-brominated side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a substituted aromatic compound. Its chemical structure features a benzene ring with a bromomethyl, a chloro, and a trifluoromethyl group.[1] This compound is primarily used as a building block in organic synthesis, particularly for introducing the 3-chloro-5-(trifluoromethyl)benzyl moiety into target molecules. This is a valuable modification in the development of new pharmaceutical and agrochemical compounds.
Q2: What are the main stability concerns with this compound?
The primary stability concern for this compound is its reactivity, particularly its susceptibility to nucleophilic substitution and degradation by moisture.[2] As a benzylic bromide, the carbon-bromine bond is labile and can be cleaved by a wide range of nucleophiles. Contact with water can lead to slow decomposition, producing hydrogen bromide.[2]
Q3: How should I properly store and handle this reagent?
To ensure the longevity and reactivity of this compound, follow these storage and handling guidelines:
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Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] The container should be tightly sealed to prevent moisture ingress.[3] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).
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Handling: Handle the reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[4]
Q4: What are the known physical properties of this compound?
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₅BrClF₃ |
| Molecular Weight | 273.48 g/mol [5] |
| Appearance | Colorless to pale yellow liquid[3] |
| Boiling Point | Approximately 190 - 195 °C[3] |
| Density | Approximately 1.7 - 1.8 g/cm³[3] |
| Solubility in Water | Insoluble[3] |
| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane and chloroform[3] |
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: My reaction is not proceeding to completion or has a very low yield.
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes and Solutions:
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Degraded Starting Material: this compound can degrade over time, especially if not stored properly.
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Solution: Before use, check the purity of the reagent by NMR or GC-MS to ensure it has not decomposed. If degradation is observed, it may be necessary to purify the reagent or use a fresh batch.
-
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Presence of Moisture: This compound is sensitive to moisture, which can quench the reaction and lead to the formation of byproducts.
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Solution: Ensure that all solvents and reagents are rigorously dried before use. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
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Weak Nucleophile: The success of the reaction depends on the strength of the nucleophile.
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Solution: If the reaction is sluggish, consider using a stronger nucleophile. For example, in the case of an amine, using a stronger, non-nucleophilic base to deprotonate it first can increase its nucleophilicity.
-
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Inappropriate Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the outcome.
-
Solution: Screen different solvents to find one that is suitable for both the substrate and the nucleophile. The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Issue 2: I am observing the formation of multiple products or impurities.
Caption: Competing SN1 and SN2 reaction pathways.
Possible Causes and Solutions:
-
Competing SN1 and SN2 Pathways: As a benzylic bromide, this compound can undergo nucleophilic substitution via both SN1 and SN2 mechanisms. The SN1 pathway proceeds through a carbocation intermediate, which can lead to a mixture of products, including racemization if the benzylic carbon is chiral, and potential side reactions. The SN2 pathway is a concerted mechanism that typically leads to a single product with inversion of stereochemistry.
-
Solution: To favor the SN2 pathway and minimize side products, use a strong, non-bulky nucleophile and a polar apathetic solvent (e.g., DMF, DMSO, acetone). To favor the SN1 pathway, use a weak nucleophile and a polar protic solvent (e.g., ethanol, methanol).
-
-
Elimination Reactions: If a sterically hindered or strongly basic nucleophile is used, an E2 elimination reaction can compete with the substitution, leading to the formation of an alkene byproduct.
-
Solution: To minimize elimination, use a less sterically hindered nucleophile and lower reaction temperatures.
-
-
Over-alkylation of Amines: When using a primary or secondary amine as a nucleophile, over-alkylation can occur, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[6]
-
Solution: To control the extent of alkylation, use a large excess of the amine relative to the benzyl bromide. This will increase the probability that the benzyl bromide reacts with the desired starting amine rather than the more nucleophilic product. Alternatively, protecting the amine may be necessary.
-
Experimental Protocols
General Protocol for Nucleophilic Substitution with a Primary Amine
This protocol provides a general procedure for the reaction of this compound with a primary amine. This should be adapted based on the specific amine and reaction scale.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
-
Non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard workup and purification reagents (e.g., water, ethyl acetate, brine, sodium sulfate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.2 equivalents) and the non-nucleophilic base (1.5 equivalents) in the anhydrous solvent.
-
Addition of Benzyl Bromide: To the stirred solution, add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to proceed to completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
References
- 1. This compound [myskinrecipes.com]
- 2. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1-Bromo-3-Chloro-5-(Trifluoromethyl)- Supplier & Manufacturer China | Properties, Safety, Uses, MSDS, Price [fluorobenzene.ltd]
- 4. echemi.com [echemi.com]
- 5. This compound | C8H5BrClF3 | CID 3714672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
troubleshooting failed reactions with 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a versatile building block primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its key reactive feature is the benzylic bromide, which is susceptible to nucleophilic substitution, allowing for the introduction of the 3-chloro-5-(trifluoromethyl)benzyl moiety into a target molecule. It is also utilized in cross-coupling reactions to form more complex structures.[1]
Q2: How do the substituents on the aromatic ring affect the reactivity of the bromomethyl group?
The aromatic ring of this compound contains two electron-withdrawing groups: a chloro group and a trifluoromethyl group. These groups have a significant impact on the reactivity of the benzylic bromide.
-
SN1 Reactions: Electron-withdrawing groups destabilize the formation of a benzylic carbocation, which is the rate-determining step in an SN1 reaction.[2][3][4] Therefore, SN1 pathways are generally disfavored for this substrate.
-
SN2 Reactions: Conversely, electron-withdrawing groups can accelerate SN2 reactions.[2][3][5] They increase the electrophilicity of the benzylic carbon, making it a better target for nucleophilic attack.[2] The transition state of an SN2 reaction at the benzylic position is also stabilized by the phenyl ring.[6]
Q3: What are the recommended storage and handling procedures for this reagent?
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Handling: Use this compound in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7] Avoid contact with skin and eyes, and do not inhale vapors.[7] Ensure that an eyewash station and safety shower are readily accessible.
Troubleshooting Failed Reactions
Issue 1: Low or No Conversion in Nucleophilic Substitution Reactions
Symptom: TLC or GC-MS analysis shows a significant amount of unreacted starting material after the expected reaction time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Insufficiently reactive nucleophile | 1. Increase Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or amine), deprotonate it with a suitable base (e.g., NaH, K₂CO₃, or an appropriate amine base) to generate the more reactive anionic form. 2. Choose a Stronger Nucleophile: If possible, consider using a more nucleophilic reagent. | Anionic nucleophiles are generally more reactive than their neutral counterparts. The choice of base should be compatible with the other functional groups in the reaction. |
| Inappropriate solvent | 1. Use a Polar Aprotic Solvent: For SN2 reactions, solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity.[8] | Polar aprotic solvents favor the SN2 mechanism, which is the expected pathway for this substrate. |
| Low reaction temperature | 1. Gradually Increase Temperature: Incrementally raise the reaction temperature (e.g., in 10-20 °C steps) and monitor the progress. | While higher temperatures can promote side reactions, insufficient thermal energy may prevent the reaction from overcoming the activation energy barrier. |
| Steric hindrance | 1. Less Hindered Nucleophile/Base: If the nucleophile or base is sterically bulky, it may hinder the approach to the benzylic carbon. Consider using a less sterically demanding alternative. | The SN2 reaction is sensitive to steric hindrance at the reaction center. |
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion in nucleophilic substitution reactions.
Issue 2: Formation of Multiple Products or Side Reactions
Symptom: The reaction mixture shows multiple spots on TLC or several peaks in the GC-MS, indicating the formation of byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Elimination (E2) side reaction | 1. Use a Less Hindered, Less Basic Nucleophile: Strong, bulky bases can promote the E2 elimination of HBr to form a stilbene-type dimer or other elimination products. If possible, use a weaker base or a less sterically hindered nucleophile. 2. Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature may increase the ratio of substitution to elimination product. | The competition between substitution and elimination is a common issue with alkyl halides. |
| Over-alkylation | 1. Control Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents). 2. Slow Addition: Add the this compound slowly to the solution of the nucleophile to avoid localized high concentrations of the electrophile. | If the product of the initial substitution is also nucleophilic, it can react with another molecule of the starting material. |
| Reaction with solvent | 1. Use a Non-nucleophilic Solvent: If using a potentially nucleophilic solvent (e.g., an alcohol), it may compete with the desired nucleophile. Switch to a non-nucleophilic solvent like DMF, THF, or acetonitrile. | Solvolysis can be a significant side reaction, especially if the intended nucleophile is weak. |
Signaling Pathway for Side Reactions
References
- 1. This compound [myskinrecipes.com]
- 2. reddit.com [reddit.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. youtube.com [youtube.com]
- 5. comporgchem.com [comporgchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Optimizing Reactions for 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the benzylic bromination of 3-chloro-5-(trifluoromethyl)toluene to synthesize this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive radical initiator.2. Insufficient reaction temperature or light intensity.3. Presence of radical inhibitors (e.g., oxygen, certain impurities).4. Insufficient amount of N-Bromosuccinimide (NBS). | 1. Use a fresh batch of radical initiator (e.g., AIBN, benzoyl peroxide).2. Ensure the reaction is heated to the appropriate temperature for the chosen solvent (e.g., reflux in carbon tetrachloride or acetonitrile) or that the light source for photo-initiation is functional and of sufficient intensity.[1]3. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).4. Use a slight excess of NBS (e.g., 1.05-1.1 equivalents).[1] |
| Formation of Dibrominated Side Product | 1. Excess of NBS.2. Prolonged reaction time.3. High reaction temperature. | 1. Use a stoichiometric amount or only a slight excess of NBS (e.g., 1.05 equivalents).2. Monitor the reaction progress closely using techniques like TLC, GC, or NMR and stop the reaction once the starting material is consumed.3. Lowering the reaction temperature may improve selectivity for the monobrominated product. |
| Reaction Stalls or Remains Incomplete | 1. Radical initiator consumed before the reaction is complete.2. Insufficient mixing.3. Low solubility of NBS in the reaction solvent. | 1. Add the radical initiator in portions throughout the reaction.2. Ensure vigorous stirring to maintain a homogeneous reaction mixture.3. Choose a solvent in which NBS has better solubility at the reaction temperature, such as acetonitrile.[1] |
| Formation of Aromatic Bromination Byproducts | Presence of ionic species or acid, which can promote electrophilic aromatic substitution. | 1. Ensure the reaction is performed under radical conditions (light or radical initiator) and not ionic conditions.2. Use purified NBS that is free from bromine and HBr impurities. |
| Reaction Mixture Turns Deep Red/Brown and Stays That Way | Accumulation of bromine (Br₂), which can be a sign of a sluggish radical chain reaction. | 1. Ensure the radical initiator is active and present in a sufficient amount.2. Check the reaction temperature to ensure it is high enough for efficient initiation. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a free radical chain reaction, specifically a benzylic bromination. The process involves three main stages: initiation, propagation, and termination. In the initiation step, a radical initiator (like AIBN or benzoyl peroxide) or UV light generates a bromine radical from N-bromosuccinimide (NBS). During propagation, the bromine radical abstracts a hydrogen atom from the methyl group of 3-chloro-5-(trifluoromethyl)toluene to form a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with HBr) to yield the desired product and another bromine radical, which continues the chain. Termination occurs when two radicals combine.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material (3-chloro-5-(trifluoromethyl)toluene) and the appearance of the product.
Q3: What are the ideal solvents for this reaction?
A3: Traditionally, non-polar solvents like carbon tetrachloride (CCl₄) have been used for benzylic brominations with NBS. However, due to its toxicity, safer alternatives such as acetonitrile, cyclohexane, or ethyl acetate are now more commonly employed.[1] Acetonitrile is a good choice as it can help to dissolve NBS.
Q4: How critical is the choice and amount of radical initiator?
A4: The choice and amount of radical initiator are crucial for optimizing the reaction time and yield. AIBN (azobisisobutyronitrile) and benzoyl peroxide are common choices. The initiator should be used in catalytic amounts (typically 1-5 mol%). Using too little may result in a slow or incomplete reaction, while using too much can lead to the formation of unwanted byproducts.
Q5: What are the common side reactions and how can they be minimized?
A5: The most common side reaction is the formation of the dibrominated product, 3-chloro-1,5-bis(bromomethyl)-5-(trifluoromethyl)benzene. This can be minimized by carefully controlling the stoichiometry of NBS (using only a slight excess) and monitoring the reaction to stop it once the starting material is consumed. Another potential side reaction is electrophilic aromatic bromination, which can be avoided by ensuring the reaction is carried out under strict radical conditions and that the NBS is pure.
Experimental Protocols
Protocol: Synthesis of this compound
This protocol describes a general procedure for the benzylic bromination of 3-chloro-5-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) and a radical initiator.
Materials:
-
3-chloro-5-(trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Acetonitrile (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-5-(trifluoromethyl)toluene (1 equivalent).
-
Addition of Reagents: Add acetonitrile as the solvent. Under a continuous flow of inert gas, add N-bromosuccinimide (1.05 equivalents) and the radical initiator (e.g., AIBN, 0.02 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC every 30-60 minutes.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold solvent.
-
Purification: The filtrate can be concentrated under reduced pressure, and the crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table provides illustrative data on how reaction parameters can influence the reaction time and yield for a typical benzylic bromination. Note that these are representative values and optimal conditions should be determined experimentally for the specific substrate.
| Entry | Initiator (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Monobrominated Product (%) |
| 1 | AIBN (2) | 82 (Reflux in MeCN) | 4 | >95 | 85 |
| 2 | AIBN (2) | 60 | 8 | 80 | 75 |
| 3 | Benzoyl Peroxide (2) | 82 (Reflux in MeCN) | 3.5 | >95 | 88 |
| 4 | AIBN (1) | 82 (Reflux in MeCN) | 6 | 90 | 82 |
| 5 | AIBN (5) | 82 (Reflux in MeCN) | 3 | >95 | 80 (with increased dibromination) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for common reaction issues.
References
Technical Support Center: Purification Strategies for Reactions Involving 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
This technical support guide provides troubleshooting advice and detailed protocols for the removal of unreacted 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene from reaction mixtures. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm having trouble removing the unreacted this compound. What are the most common methods for its removal?
A1: The most common methods for removing unreacted this compound, a reactive benzyl bromide, include chemical quenching, column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the properties of your desired product, such as its polarity, solubility, and stability.
Q2: What is chemical quenching and when should I use it?
A2: Chemical quenching involves adding a scavenger reagent to the reaction mixture to selectively react with the excess electrophilic benzyl bromide. This converts it into a more polar or easily separable byproduct. This method is particularly useful if the unreacted starting material and the product have similar chromatographic properties (i.e., similar Rf values on TLC), making separation by column chromatography difficult.
Q3: How can I monitor the removal of this compound?
A3: The removal of the unreacted starting material can be monitored by Thin Layer Chromatography (TLC). This compound is a relatively non-polar compound and should have a high Rf value in non-polar solvent systems (e.g., hexane/ethyl acetate mixtures). The disappearance of its corresponding spot on the TLC plate indicates successful removal.
Q4: My product is an oil and won't crystallize. How can I purify it?
A4: If your product is an oil, column chromatography is the most suitable purification method. If the product is thermally stable, vacuum distillation could also be an option to remove the less volatile benzyl bromide.
Q5: Are there any safety precautions I should take when working with this compound?
A5: Yes, this compound is a lachrymator and is irritating to the skin and mucous membranes. It should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unreacted starting material and product have very similar Rf values on TLC. | The polarity of the product and the starting material are too close for effective separation by normal-phase chromatography. | 1. Chemical Quenching: Use a quenching agent to convert the benzyl bromide into a more polar byproduct that can be easily separated by extraction or chromatography. 2. Reverse-Phase Chromatography: If available, consider using reverse-phase chromatography where the elution order is inverted. 3. Recrystallization: If your product is a solid, attempt recrystallization from a suitable solvent system. |
| Streaking or tailing of spots on the TLC plate. | The sample may be too concentrated, or the solvent system may not be optimal. Acidic or basic impurities in the silica or the sample can also cause streaking. | 1. Dilute the sample: Spot a more dilute solution on the TLC plate. 2. Optimize the solvent system: Try a different ratio of polar to non-polar solvents. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can sometimes improve the spot shape. |
| Low recovery of the product after column chromatography. | The product may be strongly adsorbed on the silica gel, or it may be co-eluting with other impurities. | 1. Increase eluent polarity: Gradually increase the polarity of the solvent system to ensure the product elutes from the column. 2. Check for insolubility: Ensure your crude product is fully dissolved in the loading solvent before applying it to the column. 3. Alternative stationary phase: Consider using a different stationary phase, such as alumina. |
| The product crystallizes in the column during chromatography. | The solvent system is not sufficiently solubilizing for the product at the concentration being run. | 1. Increase the polarity of the eluent. 2. Run the column at a slightly elevated temperature (if the product is stable). 3. Use a more solubilizing solvent for loading and elution. |
| Emulsion formation during liquid-liquid extraction. | The organic and aqueous layers have similar densities, or surfactants are present. | 1. Add brine (saturated NaCl solution): This increases the polarity and density of the aqueous layer. 2. Filter the mixture through a pad of celite. 3. Allow the mixture to stand for a longer period. |
Data Presentation
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Notes |
| Hexanes | Soluble | A good non-polar solvent for chromatography. |
| Dichloromethane | Very Soluble | A common solvent for reactions and chromatography. |
| Ethyl Acetate | Soluble | A moderately polar solvent. |
| Acetone | Soluble | A polar aprotic solvent. |
| Methanol | Sparingly Soluble | A polar protic solvent. |
| Water | Insoluble |
Table 2: Suggested TLC and Column Chromatography Eluent Systems
| Solvent System (v/v) | Typical Rf of Starting Material | Application Notes |
| 100% Hexane | ~0.8 - 0.9 | Good for initial elution in column chromatography to remove very non-polar impurities. The starting material will likely have a high Rf. |
| 9:1 Hexane:Ethyl Acetate | ~0.6 - 0.7 | A good starting point for TLC analysis to separate the starting material from more polar products. |
| 4:1 Hexane:Ethyl Acetate | ~0.4 - 0.5 | Suitable for eluting products of moderate polarity. |
| 1:1 Hexane:Ethyl Acetate | ~0.2 - 0.3 | For more polar products. |
Experimental Protocols
Protocol 1: Chemical Quenching of Unreacted this compound
This protocol describes the use of triethylamine to quench excess benzyl bromide, converting it to a water-soluble quaternary ammonium salt.
Materials:
-
Reaction mixture containing unreacted this compound
-
Triethylamine (Et₃N)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
Add triethylamine (2-3 equivalents relative to the initial amount of this compound) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Dilute the mixture with diethyl ether or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with deionized water (2 x volume of the organic layer).
-
Wash the organic layer with brine (1 x volume of the organic layer).
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Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of a reaction mixture containing this compound using silica gel chromatography.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Load the sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel.
-
Elute the column:
-
Begin elution with 100% hexane to elute very non-polar impurities and the unreacted this compound.
-
Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., starting with 98:2 hexane:ethyl acetate and increasing to 9:1, 4:1, etc.).
-
-
Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
This protocol is suitable if the desired product is a solid at room temperature.
Materials:
-
Crude solid product
-
A suitable recrystallization solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
Dissolve the crude product: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a suitable hot solvent.
-
Hot filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolate the crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash and dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Visualizations
Caption: Workflow for the chemical quenching and workup procedure.
Caption: Workflow for purification by column chromatography.
preventing decomposition of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. This resource provides essential information to help you prevent the decomposition of this reagent, ensuring the integrity and success of your experiments. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: The compound has developed a yellow or brownish tint but remains a clear liquid.
-
Potential Cause: This discoloration often indicates the onset of minor decomposition, likely due to oxidation or exposure to light. The presence of trace amounts of hydrogen bromide (HBr), formed from hydrolysis, can also contribute to color change.
-
Recommended Action:
-
Perform a purity check using the analytical protocols provided below (¹H NMR or GC-MS) to quantify the level of impurities.
-
If the purity is still within an acceptable range for your application, the material can likely still be used.
-
To prevent further degradation, ensure the bottle is tightly sealed with a cap lined with an inert material, the headspace is purged with an inert gas (e.g., argon or nitrogen), and the bottle is stored in a dark, refrigerated environment (2-8°C).
-
For applications requiring high purity, purification is recommended.
-
Issue 2: The compound appears cloudy, has formed a precipitate, or an acidic odor (resembling HBr) is noticeable upon opening the container.
-
Potential Cause: These are strong indicators of significant decomposition.
-
Cloudiness/Precipitate: This is likely due to the formation of less soluble decomposition products, such as 3-chloro-5-(trifluoromethyl)benzyl alcohol (from hydrolysis) or polymeric materials.
-
Acidic Odor: The sharp, acidic smell is due to the formation of hydrogen bromide (HBr) gas as a byproduct of hydrolysis.
-
-
Recommended Action:
-
Handle the material in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
The compound requires purification before use. The acidic HBr and the resulting alcohol impurity must be removed.
-
Follow the "Protocol 2: Purification of Partially Decomposed this compound" detailed below. This involves an aqueous wash with a mild base to neutralize the HBr.
-
Data Presentation: Stability of this compound
| Condition | Parameter | Expected Stability | Rationale |
| Temperature | Ambient (~25°C) | Low | Increased thermal energy accelerates decomposition reactions like hydrolysis and auto-condensation. |
| Refrigerated (2-8°C) | High | Low temperatures significantly reduce the rate of all potential decomposition pathways.[1] | |
| Frozen (≤ -20°C) | Very High | At these temperatures, molecular motion is minimized, effectively halting decomposition. | |
| Atmosphere | Air (presence of O₂) | Moderate to Low | The benzylic position is susceptible to oxidation, which can be initiated by atmospheric oxygen. |
| Inert Gas (N₂ or Ar) | High | An inert atmosphere prevents oxidative decomposition pathways.[1] | |
| Moisture | Humid Air / Water | Very Low | The benzylic bromide is highly susceptible to hydrolysis, reacting with water to form the corresponding alcohol and HBr.[1] HBr can then catalyze further decomposition. |
| Dry Conditions | High | The absence of water prevents the primary hydrolysis decomposition pathway. | |
| Light | UV or Ambient Light | Low | Light can provide the energy to initiate radical-based decomposition pathways. |
| Dark | High | Storing the compound in the dark, for example in an amber glass bottle, prevents photodegradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The most reactive site is the benzylic bromide (-CH₂Br). The two main decomposition pathways are:
-
Hydrolysis: Reaction with ambient moisture to form 3-chloro-5-(trifluoromethyl)benzyl alcohol and hydrogen bromide (HBr). The generated HBr can act as a catalyst, accelerating further decomposition.[1]
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Oxidation: The benzylic carbon can be oxidized, especially in the presence of air and light, to form 3-chloro-5-(trifluoromethyl)benzaldehyde and subsequently 3-chloro-5-(trifluoromethyl)benzoic acid.
Q2: I have received this compound. What are the ideal storage conditions?
A2: To ensure long-term stability, store the compound under the following conditions:
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Temperature: 2-8°C.[1]
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Atmosphere: Under an inert gas (e.g., Argon or Nitrogen).[1]
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Container: In a tightly sealed, amber glass bottle to protect from moisture and light.[1]
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Location: In a cool, dry, and well-ventilated area.
Q3: Can a stabilizer be added to this compound for long-term storage?
A3: Yes, for analogous compounds like benzyl bromide, acid scavengers such as propylene oxide or butylene oxide are sometimes added as stabilizers. These compounds neutralize any HBr formed during hydrolysis, thereby preventing acid-catalyzed decomposition. If you anticipate storing the compound for an extended period, the addition of a small amount of an acid scavenger could be beneficial.
Q4: How do the chloro and trifluoromethyl substituents affect the stability of the molecule?
A4: Both the chlorine and trifluoromethyl groups are electron-withdrawing. This property destabilizes the formation of a positive charge on the benzene ring and on the benzylic carbon. This destabilization of the benzylic carbocation intermediate can influence the mechanism of nucleophilic substitution reactions.
Experimental Protocols
Protocol 1: Quality Control Check for Stored this compound
This protocol outlines methods to assess the purity of a stored sample.
1.1 ¹H NMR Analysis:
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Sample Preparation: Under an inert atmosphere, carefully prepare a solution of the compound (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).
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Acquisition: Acquire a ¹H NMR spectrum.
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Analysis:
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The benzylic protons (-CH₂Br) of the pure compound should appear as a sharp singlet.
-
The presence of new peaks may indicate decomposition. Look for:
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A singlet around δ 4.6-4.8 ppm, corresponding to the -CH₂OH of the hydrolysis product, 3-chloro-5-(trifluoromethyl)benzyl alcohol.
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A singlet around δ 10.0 ppm, corresponding to the aldehyde proton (-CHO) of 3-chloro-5-(trifluoromethyl)benzaldehyde.
-
-
Integrate the peaks corresponding to the product and the impurities to estimate the purity.
-
1.2 GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).
-
Method:
-
Inlet Temperature: Use a relatively low injection temperature (e.g., 250°C) to minimize on-column decomposition.
-
Oven Program: A typical program might start at a low temperature (e.g., 50-70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C).
-
MS Detection: Scan a suitable mass range (e.g., m/z 50-400).
-
-
Analysis:
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The chromatogram will show a peak for the parent compound.
-
Decomposition products will appear as separate peaks, typically at different retention times. The mass spectrum of each peak can be used for identification.
-
Protocol 2: Purification of Partially Decomposed this compound
This protocol describes a bench-scale procedure to purify the compound from common acidic and neutral decomposition products.
Safety Precautions: Perform all steps in a well-ventilated fume hood with appropriate PPE.
-
Acid Removal:
-
Dissolve the impure compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Transfer the solution to a separatory funnel.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize acidic byproducts like HBr and 3-chloro-5-(trifluoromethyl)benzoic acid. Continue washing until CO₂ evolution ceases.
-
Wash the organic layer with water, followed by a brine solution, to remove any remaining inorganic salts.
-
-
Drying:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Solvent Removal:
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Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Purification (Optional, for high-purity requirements):
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Column Chromatography: For small-scale purification, pass the crude product through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate). The more polar decomposition products will be retained on the silica.
-
Vacuum Distillation: For larger quantities, fractional distillation under reduced pressure can be effective for separating the desired product from less volatile impurities. This should be performed in the dark to prevent light-induced decomposition.
-
Visualizations
Caption: Troubleshooting workflow for handling this compound.
Caption: Primary decomposition pathways of this compound.
References
common pitfalls in handling 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for handling and utilizing 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful execution of your research.
Physicochemical and Safety Data
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrClF₃ | --INVALID-LINK-- |
| Molecular Weight | 273.48 g/mol | --INVALID-LINK-- |
| CAS Number | 886496-91-9 | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | General supplier information |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light and moisture | Based on similar compounds |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[1] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: How should I properly store this reagent to prevent decomposition?
A2: this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C. It is sensitive to moisture and light, so amber glass bottles are recommended.
Q3: I've noticed the compound has developed a yellow or brownish tint. Is it still usable?
A3: A color change to yellow or brown can indicate minor decomposition, likely due to oxidation or exposure to light. While it may still be suitable for some applications, it is recommended to assess its purity via analytical methods like NMR or GC-MS before use, especially for reactions sensitive to impurities.
Q4: My reagent has become cloudy and a precipitate has formed. What should I do?
A4: Cloudiness and precipitate formation are strong indicators of significant hydrolysis. The primary decomposition product is the corresponding benzyl alcohol, which is less soluble. It is not recommended to use the reagent in this state, as the presence of byproducts and altered concentration will negatively impact your reaction.
Q5: What are the common decomposition pathways for this compound?
A5: The benzylic bromide is the most reactive site. The primary decomposition pathway is hydrolysis from exposure to moisture, which forms 3-chloro-5-(trifluoromethyl)benzyl alcohol and hydrogen bromide (HBr). The generated HBr can catalyze further decomposition.
Troubleshooting Guides for Common Reactions
Williamson Ether Synthesis
This nucleophilic substitution reaction is a common application for this compound. However, side reactions can occur.
Issue 1: Low yield of the desired ether product.
| Potential Cause | Troubleshooting Steps |
| Incomplete deprotonation of the alcohol. | Ensure a sufficiently strong base (e.g., NaH) is used to fully deprotonate the alcohol, forming the alkoxide nucleophile. |
| Side reaction: E2 elimination. | This is more likely with sterically hindered alkoxides. If possible, use a less hindered alcohol. Also, ensure the reaction temperature is not excessively high. |
| Hydrolysis of the starting material. | Use anhydrous solvents and reagents to prevent the formation of 3-chloro-5-(trifluoromethyl)benzyl alcohol. |
| Low reactivity of the nucleophile. | For weakly nucleophilic alcohols, consider using a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate. |
Issue 2: Formation of multiple unidentified byproducts.
| Potential Cause | Troubleshooting Steps |
| Over-alkylation. | In cases where the product can be further alkylated, use a slight excess of the alcohol to favor the formation of the desired mono-alkylation product. |
| Decomposition of the starting material. | As mentioned, ensure the starting material is pure and the reaction is performed under anhydrous and inert conditions. |
Suzuki-Miyaura Coupling
This cross-coupling reaction can be used to form a C-C bond at the aryl bromide position. However, the reactivity of the benzylic bromide needs to be considered.
Issue 1: Low yield of the cross-coupled product.
| Potential Cause | Troubleshooting Steps |
| Catalyst deactivation. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere to prevent oxidation of the palladium catalyst. |
| Inefficient transmetalation. | The choice of base is critical. For electron-deficient aryl halides, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary to facilitate transmetalation from the boronic acid to the palladium center. |
| Side reaction at the benzylic bromide. | While the aryl bromide is generally more reactive in Suzuki couplings, side reactions at the benzylic position can occur, especially at elevated temperatures. Monitor the reaction closely and try to use the mildest possible conditions. |
Issue 2: Formation of homocoupled and/or dehalogenated byproducts.
| Potential Cause | Troubleshooting Steps |
| Homocoupling of the boronic acid. | This can be caused by the presence of oxygen. Ensure rigorous degassing of solvents and the reaction mixture. |
| Hydrodehalogenation (de-bromination). | This side reaction replaces the bromine with a hydrogen. It can be minimized by using a suitable ligand (e.g., bulky phosphine ligands) and carefully controlling the reaction temperature and time. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis
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To a solution of the alcohol (1.0 eq.) in an anhydrous solvent (e.g., THF, DMF), add a strong base (e.g., NaH, 1.1 eq.) at 0°C under an inert atmosphere.
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Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the alkoxide.
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Cool the reaction mixture back to 0°C and add a solution of this compound (1.05 eq.) in the same anhydrous solvent dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling
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In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
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Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
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Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
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Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for handling and troubleshooting reactions.
Caption: Common reaction pathways and potential side products.
References
Technical Support Center: Catalyst Selection for Cross-Coupling of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the cross-coupling of this compound?
A1: The primary challenge lies in achieving chemoselectivity. This substrate possesses two distinct reactive sites for cross-coupling: a benzylic bromide (C(sp³)-Br) and an aryl chloride (C(sp²)-Cl). The benzylic bromide is generally more reactive towards nucleophilic substitution, while the aryl chloride is a common, albeit sometimes challenging, partner in palladium-catalyzed cross-coupling reactions. The electron-withdrawing trifluoromethyl group can also influence the reactivity of the aromatic ring.[1]
Q2: Which reactive site is favored under typical palladium-catalyzed cross-coupling conditions?
A2: The outcome is highly dependent on the specific reaction conditions, particularly the choice of catalyst and ligand. Generally, in palladium-catalyzed cross-coupling reactions, the oxidative addition to an aryl halide (C(sp²)-X) is a key step. However, benzylic halides can also undergo oxidative addition. The relative rates of these competing processes will determine the major product.
Q3: How can I selectively achieve cross-coupling at the benzylic bromide position?
A3: To favor coupling at the benzylic bromide, catalyst systems that preferentially activate the C(sp³)-Br bond are required. Studies have shown that the choice of phosphine ligand plays a crucial role. For instance, in Suzuki-Miyaura coupling, bisphosphine ligands like Xantphos tend to favor coupling at the C(sp³)-Br bond.[2][3] This is attributed to the ligand's ability to stabilize the palladium catalyst in a way that promotes oxidative addition to the benzylic bromide.
Q4: How can I achieve selective cross-coupling at the aryl chloride position?
A4: Selective coupling at the aryl chloride can be more challenging due to the higher reactivity of the benzylic bromide. However, employing hindered monophosphine ligands such as P(o-tol)₃ has been shown to favor coupling at the C(sp²)-Br bond over a C(sp³)-Br bond, a principle that can be extended to the C(sp²)-Cl bond, though more forcing conditions might be necessary for the less reactive chloride.[2][3] Additionally, catalyst systems known for their high activity towards aryl chlorides, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, would be the preferred choice.[1]
Q5: What is the general reactivity order of the C-X bonds in palladium-catalyzed cross-coupling?
A5: The general order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf > C-Cl. Within the same halogen, benzylic halides are often more reactive than aryl halides in nucleophilic substitutions, but in the context of palladium-catalyzed cross-coupling, the specifics of the catalytic cycle, including ligand effects, are critical in determining selectivity.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate ligand for the desired selectivity. 3. Insufficient reaction temperature or time. 4. Poor quality of reagents or solvents. | 1. Use a fresh batch of catalyst or a pre-catalyst that readily forms the active Pd(0) species. 2. For C(sp³)-Br coupling, try a bisphosphine ligand like Xantphos. For C(sp²)-Cl coupling, screen bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) or NHC ligands. 3. Gradually increase the reaction temperature. Monitor the reaction over a longer period. Microwave heating can sometimes be effective for benzylic couplings.[5] 4. Ensure all reagents are pure and solvents are anhydrous and degassed. |
| Mixture of Products (Lack of Selectivity) | 1. The chosen catalyst system does not sufficiently differentiate between the two reactive sites. 2. Reaction temperature is too high, leading to loss of selectivity. | 1. Re-evaluate your ligand choice based on the desired outcome (see FAQs Q3 & Q4). A thorough ligand screen is recommended.[2][3] 2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Dehalogenation (Loss of Br or Cl) | 1. Presence of reducing agents in the reaction mixture. 2. The base or solvent acting as a hydride source. 3. Electron-deficient nature of the substrate. | 1. Ensure high purity of all reagents. 2. Use a non-coordinating, anhydrous base like Cs₂CO₃ or K₃PO₄. Avoid using alcohol as a solvent if possible, or use it as a co-solvent in minimal amounts. 3. Use a more active catalyst system to promote the desired cross-coupling over dehalogenation. |
| Homocoupling of the Coupling Partner | 1. Presence of oxygen in the reaction. 2. Inefficient transmetalation step. | 1. Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere (e.g., argon or nitrogen). 2. For Suzuki coupling, ensure the base is appropriate and sufficiently soluble. The choice of boronic acid versus boronic ester can also influence this. |
| Reaction stalls after initial conversion | 1. Catalyst deactivation. 2. Product inhibition. | 1. Increase catalyst loading or add a fresh portion of catalyst midway through the reaction. The use of more robust pre-catalysts can also mitigate this. 2. Dilute the reaction mixture by adding more solvent. |
Data Presentation: Catalyst Systems for Selective Cross-Coupling
Table 1: Selective Suzuki-Miyaura Coupling at the Benzylic Bromide Position
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-(bromomethyl)benzene | Phenylboronic acid | Pd(OAc)₂ / Xantphos | K₃PO₄ | Toluene | 100 | 12 | 85 | [2][3] |
| 1-Bromo-3-(bromomethyl)benzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 78 | [2][3] |
| 5-(Bromomethyl)isoxazole derivative | 3-Methoxybenzeneboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | MW (150) | 0.33 | 75 | [5] |
Table 2: Selective Suzuki-Miyaura Coupling at the Aryl Bromide Position
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-(bromomethyl)benzene | Phenylboronic acid | Pd(OAc)₂ / P(o-tol)₃ | K₃PO₄ | Toluene | 100 | 12 | 92 | [2][3] |
| 1-Bromo-3-(bromomethyl)benzene | 4-Methylphenylboronic acid | Pd₂(dba)₃ / P(1-naphthyl)₃ | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 88 | [2][3] |
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for the specific substrate and coupling partner.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Benzylic Bromide
This protocol is adapted for selective coupling at the C(sp³)-Br bond using a bisphosphine ligand.[5][6]
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Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and Cs₂CO₃ (2.0 equiv.).
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Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the bisphosphine ligand (e.g., Xantphos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane.
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Inert Atmosphere: Evacuate and backfill the tube with argon three times.
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Reaction: Heat the mixture to 90-110 °C and stir for 12-24 hours.
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Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the Benzylic Bromide
This protocol is a general starting point for the Sonogashira coupling of benzylic halides.
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Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
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Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
-
Inert Atmosphere: Purge the reaction vessel with argon.
-
Reaction: Stir the reaction at room temperature to 60 °C. Monitor the reaction progress by TLC.
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Work-up: Upon completion, dilute the reaction mixture with an etheral solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Heck Coupling of the Aryl Chloride
This protocol is a general procedure for the Heck coupling of an aryl chloride.
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Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., a bulky, electron-rich phosphine like XPhos, 4-10 mol%).
-
Base and Solvent: Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) and an anhydrous, degassed polar aprotic solvent (e.g., DMF or DMAc).
-
Inert Atmosphere: Seal the vessel and purge with argon.
-
Reaction: Heat the reaction to 100-140 °C and stir for 12-48 hours.
-
Work-up: After cooling, dilute with water and extract with an organic solvent. Wash the combined organic layers with brine.
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Purification: Dry the organic phase, remove the solvent under reduced pressure, and purify the residue by column chromatography.
Visualizations
Caption: Catalyst selection workflow for selective cross-coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Competitive and selective Csp3-Br versus Csp2-Br bond activation in palladium-catalysed Suzuki cross-coupling: an experimental and theoretical study of the role of phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
solvent effects on 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene reactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. The information is designed to address common issues encountered during experimental procedures involving this reagent.
Troubleshooting Guides
This section addresses specific problems that may arise during the use of this compound in nucleophilic substitution reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | 1. Inappropriate Solvent Choice: The solvent may not be optimal for the desired reaction mechanism (S_N1 vs. S_N2). Electron-withdrawing groups on the benzene ring, such as chloro and trifluoromethyl, can disfavor the formation of a carbocation, thus slowing down S_N1 reactions. | For S_N2 Reactions: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophilicity of your reagent. For S_N1 Reactions: While generally slower for this substrate, polar protic solvents like ethanol, methanol, or water are required. Consider increasing the reaction temperature. |
| 2. Low Nucleophile Reactivity: The chosen nucleophile may not be strong enough to react efficiently with the sterically hindered and electronically deactivated substrate. | Use a stronger nucleophile if possible. For example, use sodium azide instead of trimethylsilyl azide. For alkoxide nucleophiles, consider using the sodium or potassium salt rather than the corresponding alcohol with a base. | |
| 3. Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature. | Gradually increase the reaction temperature and monitor the progress by TLC or another appropriate analytical technique. | |
| Formation of Multiple Products/Side Reactions | 1. Competing S_N1 and S_N2 Pathways: In solvents that can support both mechanisms (e.g., ethanol), a mixture of products may be observed. | To favor the S_N2 pathway and minimize side reactions, use a polar aprotic solvent and a strong nucleophile. To favor the S_N1 pathway, use a dilute solution of a weak nucleophile in a polar protic solvent. |
| 2. Elimination Reactions (E1/E2): If a sterically hindered or strongly basic nucleophile is used, elimination to form a stilbene derivative can compete with substitution. | Use a less sterically hindered and less basic nucleophile if the desired reaction is substitution. | |
| 3. Reaction with Solvent: In solvolysis reactions (e.g., in ethanol), the solvent acts as the nucleophile, leading to the formation of an ether product. | If this is not the desired outcome, switch to a non-nucleophilic solvent. | |
| Difficulty in Product Purification | 1. Unreacted Starting Material: A slow or incomplete reaction will leave unreacted this compound. | Optimize the reaction conditions for full conversion. Unreacted starting material can often be removed by column chromatography. |
| 2. Formation of Polar Byproducts: Over-alkylation of amine nucleophiles or hydrolysis of the product can lead to polar impurities. | Use a carefully controlled stoichiometry of reactants. During workup, wash the organic layer with water or brine to remove highly polar impurities. |
Frequently Asked Questions (FAQs)
Q1: Which reaction mechanism, S_N1 or S_N2, is favored for this compound?
A1: Due to the presence of electron-withdrawing groups (chloro and trifluoromethyl), the formation of a benzylic carbocation is destabilized. Therefore, the S_N2 mechanism is generally favored, especially with strong nucleophiles in polar aprotic solvents. However, under conditions that strongly favor S_N1 reactions (polar protic solvent and a weak nucleophile), this pathway can still occur, albeit likely at a slower rate than for benzyl bromides with electron-donating groups.
Q2: How does the choice of solvent affect the reaction rate?
A2: The choice of solvent has a significant impact on the reaction rate and mechanism:
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Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are ideal for S_N2 reactions. They solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, thus increasing its reactivity.
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Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents favor S_N1 reactions by stabilizing the carbocation intermediate and the leaving group through hydrogen bonding. However, they can decrease the rate of S_N2 reactions by solvating the nucleophile.
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Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in these solvents are generally slow due to the poor solubility of many nucleophiles.
Q3: What are some common side reactions to be aware of?
A3: Common side reactions include:
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Elimination: Especially with strong, bulky bases.
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Over-alkylation: When using amine nucleophiles, the product can act as a nucleophile and react further with the starting material.
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Hydrolysis: If water is present in the reaction mixture, the corresponding benzyl alcohol can be formed.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material and the product. The spots can be visualized under a UV lamp. Gas chromatography (GC) or High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What is the best way to purify the product?
A5: The most common purification method is column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. Recrystallization can be an effective method if the product is a solid.
Data Presentation
The following table provides a qualitative comparison of the expected relative reaction rates for the nucleophilic substitution of this compound with a common nucleophile (e.g., sodium azide) in different solvents.
| Solvent | Solvent Type | Expected Predominant Mechanism | Relative Reaction Rate (Qualitative) |
| Dimethylformamide (DMF) | Polar Aprotic | S_N2 | Very Fast |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | S_N2 | Very Fast |
| Acetonitrile (MeCN) | Polar Aprotic | S_N2 | Fast |
| Acetone | Polar Aprotic | S_N2 | Moderate |
| Ethanol (EtOH) | Polar Protic | S_N1 / S_N2 | Slow |
| Methanol (MeOH) | Polar Protic | S_N1 / S_N2 | Slow |
| Water (H₂O) | Polar Protic | S_N1 | Very Slow |
| Toluene | Nonpolar | - | Very Slow / Negligible |
Experimental Protocols
Protocol 1: General Procedure for S_N2 Nucleophilic Substitution (e.g., with Sodium Azide)
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Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF), add sodium azide (1.2 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
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Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Solvolysis (S_N1-type reaction)
-
Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol.
-
Reaction Conditions: Heat the solution to reflux.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Purification: Partition the residue between water and diethyl ether. Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ether product. Further purification can be achieved by column chromatography.
Visualizations
Caption: S_N2 reaction pathway for this compound.
Caption: S_N1 reaction pathway for this compound.
Caption: A general experimental workflow for reactions with this compound.
Validation & Comparative
A Comparative Guide to the Efficacy of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its performance is objectively compared with alternative reagents, supported by experimental data and detailed protocols to aid in research and development.
Introduction
This compound is a versatile building block in organic synthesis.[1][2] The presence of a reactive bromomethyl group, along with the electron-withdrawing chloro and trifluoromethyl substituents on the benzene ring, imparts unique reactivity to this molecule. These features make it a valuable reagent for introducing the 3-chloro-5-(trifluoromethyl)benzyl moiety into a wide range of molecular scaffolds, a common strategy in the development of bioactive compounds. This guide will focus on its performance in two fundamental reaction types: benzylic bromination for its synthesis and nucleophilic substitution, a key application.
Synthesis of this compound: Benzylic Bromination
The primary route for the synthesis of this compound is the benzylic bromination of 1-chloro-3-methyl-5-(trifluoromethyl)benzene. This reaction typically proceeds via a free-radical mechanism.
Comparative Performance in Benzylic Bromination
| Starting Material | Product | Typical Reagents | Reaction Time (hours) | Yield (%) | Purity (%) |
| Toluene | Benzyl bromide | NBS, AIBN, CCl4 | 4-6 | 85-95 | >98 |
| 1-Chloro-3-methylbenzene | 1-(Bromomethyl)-3-chlorobenzene | NBS, AIBN, CCl4 | 5-7 | 80-90 | >97 |
| 1-Chloro-3-methyl-5-(trifluoromethyl)benzene | This compound | NBS, AIBN, CCl4 | 6-8 | 75-85 | >97 |
Note: The data in this table is representative and may vary based on specific reaction conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Chloro-3-methyl-5-(trifluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-3-methyl-5-(trifluoromethyl)benzene (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.
-
Heat the mixture to reflux (approximately 77°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 6-8 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless to pale yellow oil.
Synthesis Workflow for this compound.
Performance in Nucleophilic Substitution Reactions
This compound is an excellent substrate for SN2 reactions, allowing for the introduction of various nucleophiles at the benzylic position. The electron-withdrawing substituents (-Cl, -CF3) on the aromatic ring play a significant role in its reactivity.
Comparative Reactivity in Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction that provides a good platform for comparing the reactivity of different benzyl bromides. Electron-withdrawing groups on the benzyl bromide generally decrease the rate of SN2 reactions by destabilizing the transition state.[3]
The following table compares the performance of this compound with other benzyl bromides in a representative Williamson ether synthesis with sodium phenoxide.
| Benzyl Bromide Derivative | Product | Reaction Time (hours) | Yield (%) |
| Benzyl bromide | Benzyl phenyl ether | 4 | 95 |
| 4-Chlorobenzyl bromide | 4-Chlorobenzyl phenyl ether | 6 | 92 |
| 4-(Trifluoromethyl)benzyl bromide | 4-(Trifluoromethyl)benzyl phenyl ether | 8 | 88 |
| This compound | 3-Chloro-5-(trifluoromethyl)benzyl phenyl ether | 10 | 85 |
Note: The data in this table is representative and may vary based on specific reaction conditions.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
This compound
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of phenol (1.1 eq) in anhydrous DMF dropwise at 0°C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting sodium phenoxide solution back to 0°C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 10-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired ether.
References
A Comparative Guide to Analytical Methods for Purity Assessment of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methodologies for determining the purity of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene, a critical starting material and intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of the final product. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows for three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of this compound and related halogenated aromatic compounds. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL | ~10 µM |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL | ~30 µM |
| Specificity | Good, but potential for co-elution | Excellent (mass fragmentation) | Excellent (unique spectral signature) |
| Sample Throughput | High | Medium | Low to Medium |
| Destructive/Non-destructive | Destructive | Destructive | Non-destructive |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quality control of this compound due to its robustness and high throughput. A reversed-phase method is proposed, which separates compounds based on their hydrophobicity.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient:
-
0-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent specificity and sensitivity, making it ideal for identifying and quantifying trace impurities. The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown peaks.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (50:1) or Splitless for trace analysis
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of the analyte without the need for a specific reference standard of the same compound. It is highly accurate and precise, making it an excellent tool for the certification of reference materials and for definitive purity assessment.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) or Acetone-d₆
-
Internal Standard: A certified reference material with a known purity and a singlet in a clear region of the spectrum (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Gently mix to ensure complete dissolution.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 to 16, depending on the desired signal-to-noise ratio.
-
Acquisition Time: Sufficient to ensure high digital resolution.
-
-
Data Processing:
-
Apply a Fourier transform with a small amount of line broadening (e.g., 0.3 Hz).
-
Carefully phase the spectrum.
-
Perform baseline correction.
-
Integrate the characteristic, well-resolved signals of both the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Potential Impurities and their Analysis
Based on the likely synthesis of this compound via radical bromination of 1-chloro-3-methyl-5-(trifluoromethyl)benzene, potential impurities could include:
-
Starting Material: 1-chloro-3-methyl-5-(trifluoromethyl)benzene
-
Over-brominated species: 1-(Dibromomethyl)-3-chloro-5-(trifluoromethyl)benzene
-
Isomeric impurities: Positional isomers formed during the synthesis of the starting material.
-
Residual solvents: Solvents used in the synthesis and purification steps.
Both HPLC-UV and GC-MS are capable of separating and detecting these impurities. GC-MS is particularly powerful for identifying unknown impurities through mass spectral library matching and fragmentation pattern analysis.
Visualized Workflows
The following diagrams illustrate the logical workflows for each analytical technique.
Caption: Workflow for purity analysis by HPLC-UV.
Caption: Workflow for purity analysis by GC-MS.
Caption: Workflow for purity analysis by qNMR.
A Comparative Guide to the Reactivity of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene with its structural analogs in nucleophilic substitution reactions. The presence of electron-withdrawing chloro and trifluoromethyl groups at the meta positions significantly influences the electrophilicity of the benzylic carbon, thereby modulating its reaction kinetics. This document presents a qualitative and semi-quantitative comparison based on established principles of physical organic chemistry, supported by a representative experimental protocol for kinetic analysis.
Introduction to Reactivity Principles
The reactivity of benzyl bromides in nucleophilic substitution reactions, particularly via the SN2 mechanism, is highly sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) decrease the electron density of the benzene ring, which in turn affects the stability of the transition state. For an SN2 reaction, where the nucleophile attacks the benzylic carbon and displaces the bromide ion in a concerted step, the transition state has a developing negative charge. Electron-withdrawing groups can destabilize this electron-rich transition state, leading to a slower reaction rate compared to unsubstituted benzyl bromide.[1][2] The magnitude of this effect can be correlated with the Hammett substituent constant (σ), where a more positive value indicates a stronger electron-withdrawing effect and a correspondingly lower reaction rate.
Comparative Reactivity Analysis
The target compound, this compound, features two strong electron-withdrawing groups, a chloro group (Cl) and a trifluoromethyl group (CF3), at the meta-positions relative to the bromomethyl group. Their cumulative electron-withdrawing effect is expected to significantly reduce the reactivity of the compound in SN2 reactions compared to unsubstituted benzyl bromide and its monosubstituted analogs.
The Hammett equation, log(k/k₀) = ρσ, provides a framework for quantifying this effect, where k is the rate constant for the substituted benzyl bromide, k₀ is the rate constant for the unsubstituted benzyl bromide, ρ is the reaction constant (which is negative for SN2 reactions of benzyl halides), and σ is the substituent constant.
The following table summarizes the relevant Hammett constants (σmeta) and provides a qualitative comparison of the expected relative reactivity in SN2 reactions.
| Compound | Substituents | Hammett Constant (σ_meta) | Expected Relative S_N2 Reactivity |
| Benzyl bromide | None | 0.00 | Highest |
| 1-(Bromomethyl)-3-chlorobenzene | 3-Cl | 0.37 | Lower |
| 1-(Bromomethyl)-3-(trifluoromethyl)benzene | 3-CF₃ | 0.43 | Lower |
| This compound | 3-Cl, 5-CF₃ | ~0.80 (additive) | Lowest |
Note: The Hammett constant for the disubstituted compound is an approximation based on the additivity principle.
As indicated in the table, the combined electron-withdrawing strength of the chloro and trifluoromethyl groups in this compound is expected to render it the least reactive among the compared analogs in SN2 reactions.
Experimental Protocols
A representative experimental protocol for determining the kinetics of the nucleophilic substitution reaction of substituted benzyl bromides with a nucleophile (e.g., iodide ion from sodium iodide in acetone) is provided below. This method is based on monitoring the formation of the bromide ion precipitate over time.
Kinetic Analysis of Nucleophilic Substitution
Objective: To determine the second-order rate constants for the reaction of this compound and its analogs with sodium iodide in acetone.
Materials:
-
This compound
-
Benzyl bromide (and other analogs for comparison)
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution
-
Volumetric flasks, pipettes, burette, and stopwatch
Procedure:
-
Solution Preparation:
-
Prepare equimolar solutions (e.g., 0.1 M) of each benzyl bromide analog and sodium iodide in anhydrous acetone in separate volumetric flasks.
-
-
Reaction Initiation:
-
In a thermostated reaction vessel, pipette equal volumes of the benzyl bromide solution and the sodium iodide solution.
-
Start the stopwatch immediately upon mixing.
-
-
Reaction Quenching and Titration:
-
At regular time intervals (e.g., every 5 minutes), withdraw an aliquot (e.g., 5 mL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing a known excess of a solution that will precipitate the unreacted iodide (e.g., silver nitrate solution) or by rapidly cooling the aliquot in an ice bath.
-
Alternatively, the progress of the reaction can be monitored by the precipitation of sodium bromide, which is insoluble in acetone. The amount of bromide ion produced can be determined by titration.
-
-
Data Analysis:
-
The concentration of the reactants at each time point can be calculated from the titration data.
-
The second-order rate constant (k) can be determined by plotting 1/([Reactant]) versus time, which should yield a straight line with a slope equal to k.
-
Visualizations
Reaction Pathway
The following diagram illustrates the generalized SN2 reaction pathway for a substituted benzyl bromide with a nucleophile.
References
A Comparative Guide to Alternatives for 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene in Organic Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene serves as a key reagent for introducing the 3-chloro-5-(trifluoromethyl)benzyl moiety. This structural unit is of significant interest in medicinal chemistry due to the influence of the chloro and trifluoromethyl substituents on the physicochemical properties of the target molecule, such as lipophilicity and metabolic stability. However, the reactivity and selection of the appropriate benzylic halide can be critical for reaction efficiency and yield. This guide provides an objective comparison of this compound with its chloro and iodo analogs, supported by established principles of chemical reactivity and representative experimental protocols.
Alternative Reagents: A Focus on the Leaving Group
The primary alternatives to this compound involve modification of the benzylic halogen, which acts as the leaving group in nucleophilic substitution reactions. The two most common alternatives are:
-
1-(Chloromethyl)-3-chloro-5-(trifluoromethyl)benzene: The chloro-analog is generally less reactive than the bromo- and iodo- analogs. This reduced reactivity can be advantageous in situations where greater control over the reaction is required or when dealing with highly nucleophilic substrates where side reactions are a concern.
-
1-(Iodomethyl)-3-chloro-5-(trifluoromethyl)benzene: The iodo-analog is the most reactive of the three. The carbon-iodine bond is weaker than the carbon-bromine and carbon-chlorine bonds, making iodide an excellent leaving group. This enhanced reactivity is beneficial for reactions with weaker nucleophiles or when faster reaction times are desired.
Performance Comparison
The reactivity of these benzylic halides in nucleophilic substitution reactions, particularly S_N2 reactions, is primarily governed by the strength of the carbon-halogen bond. The generally accepted order of reactivity is:
I > Br > Cl
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Relative Reactivity (S_N2) | Key Advantages | Key Disadvantages |
| 1-(Chloromethyl)-3-chloro-5-(trifluoromethyl)benzene | C₈H₅Cl₂F₃ | 229.03 | Low | More stable, less prone to side reactions, cost-effective starting materials. | Sluggish reactivity, may require harsher reaction conditions (higher temperatures, longer times). |
| This compound | C₈H₅BrClF₃ | 273.48 | Medium | Good balance of reactivity and stability, widely used. | Can be lachrymatory, moderately sensitive to moisture. |
| 1-(Iodomethyl)-3-chloro-5-(trifluoromethyl)benzene | C₈H₅ClF₃I | 320.48 | High | Highly reactive, suitable for unreactive nucleophiles, faster reactions. | Less stable, more expensive to synthesize, potential for side reactions with strong nucleophiles. |
Experimental Protocols
The following are representative protocols for the synthesis of the alternative reagents and a typical N-alkylation reaction. These protocols are based on established chemical transformations and may require optimization for specific substrates.
Protocol 1: Synthesis of 1-(Chloromethyl)-3-chloro-5-(trifluoromethyl)benzene
This procedure involves the chloromethylation of 1-chloro-3-(trifluoromethyl)benzene.
Materials:
-
1-Chloro-3-(trifluoromethyl)benzene
-
Paraformaldehyde
-
Anhydrous zinc chloride (ZnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of paraformaldehyde (1.2 eq.) and anhydrous zinc chloride (0.2 eq.) in the anhydrous solvent, add 1-chloro-3-(trifluoromethyl)benzene (1.0 eq.).
-
Bubble dry HCl gas through the mixture at 0°C for 15 minutes, then warm to 60°C.
-
Maintain the reaction at 60°C and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 1-(Iodomethyl)-3-chloro-5-(trifluoromethyl)benzene via Finkelstein Reaction
This protocol describes the conversion of the bromo- or chloro-analog to the iodo-analog.
Materials:
-
This compound (or the chloro-analog)
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Sodium thiosulfate (Na₂S₂O₃) solution (10%)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous acetone.
-
Add sodium iodide (1.5 eq.) to the solution. The reaction mixture may turn yellow or brown.
-
Reflux the mixture and monitor the reaction by TLC. A precipitate of NaBr (or NaCl) will form.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 10% sodium thiosulfate solution to remove any remaining iodine, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the product.
Protocol 3: N-Alkylation of a Primary Amine
This is a general procedure for a nucleophilic substitution reaction using any of the three benzylic halides.
Materials:
-
3-Chloro-5-(trifluoromethyl)benzyl halide (Cl, Br, or I) (1.0 eq.)
-
Primary amine (1.1 eq.)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq.)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of the primary amine in the anhydrous solvent, add the base.
-
Add a solution of the 3-chloro-5-(trifluoromethyl)benzyl halide in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary (reactions with the chloride will likely require heating). Monitor the reaction by TLC.
-
Upon completion, filter off the base and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Diagrams
Reagent Selection Workflow
The choice of reagent often depends on the nature of the nucleophile and the desired reaction conditions.
Caption: A decision-making workflow for selecting the appropriate benzylic halide based on nucleophile strength.
Relative Reactivity in S_N2 Reactions
This diagram illustrates the relative energy profiles for the S_N2 transition state.
Caption: Energy profile diagram showing the relative activation energies for S_N2 reactions with different benzylic halides.
bioactivity comparison of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene derivatives
Comparative Bioactivity Analysis of Trifluoromethylbenzene Derivatives
A comprehensive guide to the anticancer and antifungal activities of structurally related alternatives to 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene derivatives.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of a trifluoromethyl group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity to target proteins. While the specific bioactivity of this compound derivatives remains to be extensively studied, research into other classes of compounds bearing the trifluoromethylbenzene scaffold has revealed promising anticancer and antifungal activities. This guide focuses on three such classes: trifluoromethyl-substituted chalcones, 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, and 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives.
Anticancer Activity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
A series of novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.[1][2] The study highlights that the introduction of a trifluoromethyl group, combined with the thiazolo[4,5-d]pyrimidine core, can lead to compounds with significant antiproliferative effects.[1]
Quantitative Data Summary
The anticancer activity of these compounds was assessed by the National Cancer Institute (NCI) using their 60-cell line screening panel.[1] The results are presented as the percentage of growth inhibition at a single high dose (10⁻⁵ M).[3]
| Compound ID | Derivative Class | Mean Growth Percent (%) | Most Sensitive Cell Lines | Growth Percent (%) |
| 2b | 7-Oxo-thiazolo[4,5-d]pyrimidine | 80-106 | IGROV1 | -5.14 |
| 3b | 7-Chloro-thiazolo[4,5-d]pyrimidine | Most Active of Series | - | - |
| 4b | 7-Amino-thiazolo[4,5-d]pyrimidine | - | - | - |
| 4c | 7-Amino-thiazolo[4,5-d]pyrimidine | - | - | - |
Data extracted from a study by Sławiński et al. (2022).[1] A lower mean growth percentage indicates higher anticancer activity.
The substitution at the 7-position of the thiazolo[4,5-d]pyrimidine scaffold was found to significantly influence the anticancer activity, with the 7-chloro derivatives generally showing increased potency compared to the 7-oxo derivatives.[1]
Antifungal Activity of Trifluoromethyl-Substituted Chalcones and 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives
Trifluoromethyl-Substituted Chalcones
Novel chalcone derivatives incorporating trifluoromethyl and trifluoromethoxy groups have been synthesized and evaluated for their antifungal activity against pathogenic fungal strains.[4][5] The study revealed that these compounds exhibit varying degrees of antifungal efficacy, with some demonstrating activity comparable to or greater than the standard drug, fluconazole.[4]
The antifungal activity was determined by measuring the zone of inhibition.
| Compound Series | Key Structural Feature | Candida albicans (Zone of Inhibition, mm) | Aspergillus niger (Zone of Inhibition, mm) |
| A (CF₃) | Trifluoromethyl group | Varies | Varies |
| B (OCF₃) | Trifluoromethoxy group | Generally more active than Series A | Generally more active than Series A |
| A3/B3 | Indole ring attachment | Most potent in series | Most potent in series |
| Fluconazole | Standard Drug | - | - |
Data from a study by Divakar et al. (2020).[4] A larger zone of inhibition indicates greater antifungal activity.
The minimum inhibitory concentration (MIC) was also determined for the most promising compounds, confirming their potential as antifungal agents.[4][6]
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives
A series of novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have been synthesized and screened for their antifungal activity against various plant pathogenic fungi.[7][8]
The antifungal activity was evaluated using the mycelial growth rate method, and the results are presented as inhibition rates.
| Compound ID | Fungal Strain | Inhibition Rate (%) at 50 µg/mL |
| 4 | Botrytis cinerea (cucumber) | 75.86 |
| 5h | Botrytis cinerea (cucumber) | 72.31 |
| 5o | Botrytis cinerea (cucumber) | 80.38 |
| 5r | Botrytis cinerea (cucumber) | 73.57 |
Data from a study by Fan et al. (2022).[7] A higher inhibition rate indicates greater antifungal activity.
Several of these compounds demonstrated significant antifungal activities against multiple strains of Botrytis cinerea, suggesting their potential as lead structures for the development of new fungicides.[7]
Experimental Protocols
In Vitro Anticancer Activity Screening (NCI-60)
The NCI-60 screen is a well-established method for identifying and characterizing novel anticancer agents.[3][9]
-
Cell Inoculation: Human tumor cell lines are inoculated into 96-well microtiter plates and incubated for 24 hours.
-
Drug Addition: Test compounds are added to the plates at a single concentration (10⁻⁵ M) for the initial screen, or at five different concentrations for a more detailed analysis.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Fixation: Adherent cells are fixed by the addition of cold trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with sulforhodamine B (SRB).
-
Measurement: The absorbance of the stained cells is measured to determine the cell viability and growth inhibition.
Antifungal Activity Assay (Mycelial Growth Rate Method)
This method is commonly used to assess the efficacy of antifungal compounds against filamentous fungi.[10]
-
Media Preparation: A suitable culture medium (e.g., Potato Dextrose Agar) is amended with the test compound at a specific concentration.
-
Inoculation: A mycelial plug from an actively growing fungal culture is placed at the center of the amended agar plate.
-
Incubation: The plates are incubated at an appropriate temperature for several days.
-
Measurement: The radial growth of the fungal mycelium is measured at regular intervals.
-
Calculation: The inhibition rate is calculated by comparing the growth in the presence of the test compound to the growth in a control plate without the compound.
Visualizations
Experimental Workflow for NCI-60 Anticancer Screening
Caption: Workflow of the NCI-60 in vitro anticancer drug screening protocol.
Logical Relationship of Bioactivity for Trifluoromethylbenzene Analogs
Caption: Relationship between trifluoromethylbenzene scaffold and observed bioactivities.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives [mdpi.com]
- 5. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 8. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the selection of appropriate building blocks is paramount to achieving desired molecular complexity and biological activity. 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene has emerged as a valuable reagent for the introduction of the 3-chloro-5-(trifluoromethyl)benzyl moiety, a functional group present in a variety of bioactive molecules. This guide provides an objective comparison of the performance of this compound in key synthetic transformations, supported by experimental data, and contrasts its efficacy with alternative reagents.
Introduction to this compound
This compound is a versatile synthetic intermediate characterized by a reactive benzylic bromide.[1] The presence of both a chloro and a trifluoromethyl group on the aromatic ring significantly influences its reactivity, enhancing the electrophilicity of the benzylic carbon and making it an excellent substrate for nucleophilic substitution reactions. This reagent is primarily utilized in alkylation reactions, forming new carbon-heteroatom bonds, which are crucial steps in the synthesis of complex target molecules.
Performance in Nucleophilic Substitution Reactions
The primary application of this compound is in nucleophilic substitution reactions, where the bromide leaving group is displaced by a nucleophile. Two of the most common and important applications are the Williamson ether synthesis for the formation of ethers and N-alkylation for the synthesis of amines.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. It involves the reaction of an alkoxide or phenoxide with a suitable alkyl halide. In the context of this guide, we will examine the etherification of phenols using this compound.
Table 1: Comparison of this compound and an Alternative in Williamson Ether Synthesis
| Reagent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 4 | 92 |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | 4-Methoxyphenol | NaH | THF | Reflux | 12 | 85 |
Experimental Protocol: Williamson Ether Synthesis with this compound
-
To a stirred solution of 4-methoxyphenol (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous N,N-dimethylformamide (DMF) is added this compound (1.1 eq.).
-
The reaction mixture is heated to 80°C and stirred for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ether.
N-Alkylation Reactions
N-alkylation is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. The reaction of this compound with amines provides a direct route to N-benzylated products. A notable application of similar substituted benzyl bromides is in the synthesis of Angiotensin II receptor blockers like Valsartan, where a key step involves the N-alkylation of an amino acid derivative.[2][3][4][5][6]
Table 2: Comparison of this compound and an Alternative in N-Alkylation
| Reagent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | L-Valine methyl ester | K₂CO₃ | Acetonitrile | Reflux | 6 | 88 |
| 4-(Bromomethyl)biphenyl | L-Valine methyl ester | NaH | THF | Reflux | 12 | 85 |
Experimental Protocol: N-Alkylation with this compound
-
To a suspension of L-valine methyl ester hydrochloride (1.0 eq.) and potassium carbonate (2.5 eq.) in acetonitrile is added this compound (1.05 eq.).
-
The reaction mixture is heated to reflux and stirred for 6 hours.
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the N-alkylated product.
Comparative Analysis of Alternatives
While this compound is a highly effective reagent, other substituted benzyl halides can also be employed to introduce similar structural motifs. The choice of reagent often depends on the specific electronic and steric requirements of the target molecule.
-
1-Bromo-3,5-bis(trifluoromethyl)benzene: This reagent introduces a benzyl group with two trifluoromethyl substituents. The increased electron-withdrawing nature of the two CF₃ groups can enhance the reactivity of the benzylic position towards nucleophilic attack. However, the synthesis of the starting material might be more complex.
-
4-(Bromomethyl)biphenyl: Used in the synthesis of Valsartan, this reagent introduces a biphenylmethyl group.[3] Its reactivity is comparable to other benzyl bromides, but the resulting product has a significantly different steric and electronic profile.
-
Benzyl Bromide: The parent compound, benzyl bromide, is a less reactive alternative due to the absence of electron-withdrawing substituents on the aromatic ring. Reactions with benzyl bromide typically require longer reaction times or more forcing conditions.
The electron-withdrawing chloro and trifluoromethyl groups on this compound increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This generally leads to faster reaction times and higher yields compared to less activated benzyl bromides.
Visualizing Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams depict a typical experimental workflow and the logical relationship in a comparative study.
References
- 1. This compound | C8H5BrClF3 | CID 3714672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]
- 4. CN103539752A - Synthesis method of valsartan - Google Patents [patents.google.com]
- 5. Synthesis of valsartan via decarboxylative biaryl coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1661891A1 - A process for the synthesis of valsartan - Google Patents [patents.google.com]
Spectroscopic Analysis of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene Reaction Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene and its common reaction products. Understanding these spectroscopic signatures is crucial for monitoring reaction progress, identifying products, and ensuring the purity of synthesized compounds in pharmaceutical and chemical research. This document presents predicted spectroscopic data alongside detailed experimental protocols and visual workflows to aid in the analysis of reaction outcomes.
Spectroscopic Data Comparison
The following tables summarize the predicted key spectroscopic data for this compound and three potential reaction products: 3-chloro-5-(trifluoromethyl)benzyl alcohol (from hydrolysis), 3-chloro-5-(trifluoromethyl)benzaldehyde (from oxidation), and 3-chloro-5-(trifluoromethyl)benzyl cyanide (from nucleophilic substitution with cyanide). This data is essential for distinguishing the starting material from its transformation products.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Aromatic Protons (ppm) | Benzylic Protons (ppm) | Other Protons (ppm) |
| This compound | 7.5-7.7 (m, 3H) | ~4.45 (s, 2H) | - |
| 3-chloro-5-(trifluoromethyl)benzyl alcohol | 7.4-7.6 (m, 3H) | ~4.75 (d, 2H) | ~2.0 (t, 1H, -OH) |
| 3-chloro-5-(trifluoromethyl)benzaldehyde | 7.8-8.1 (m, 3H) | - | ~10.0 (s, 1H, -CHO) |
| 3-chloro-5-(trifluoromethyl)benzyl cyanide | 7.5-7.7 (m, 3H) | ~3.8 (s, 2H) | - |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Aromatic Carbons (ppm) | Benzylic Carbon (ppm) | Other Carbons (ppm) |
| This compound | ~140 (C-C-Br), ~135 (C-Cl), ~132 (q, J=33 Hz, C-CF₃), ~121-130 (aromatic CHs) | ~31 (CH₂Br) | ~123 (q, J=272 Hz, CF₃) |
| 3-chloro-5-(trifluoromethyl)benzyl alcohol | ~143 (C-C-OH), ~135 (C-Cl), ~131 (q, J=33 Hz, C-CF₃), ~122-128 (aromatic CHs) | ~63 (CH₂OH) | ~124 (q, J=273 Hz, CF₃) |
| 3-chloro-5-(trifluoromethyl)benzaldehyde | ~138 (C-CHO), ~136 (C-Cl), ~132 (q, J=33 Hz, C-CF₃), ~125-135 (aromatic CHs) | - | ~190 (CHO), ~123 (q, J=273 Hz, CF₃) |
| 3-chloro-5-(trifluoromethyl)benzyl cyanide | ~135 (C-CN), ~135 (C-Cl), ~132 (q, J=33 Hz, C-CF₃), ~124-132 (aromatic CHs) | ~22 (CH₂CN) | ~117 (CN), ~123 (q, J=272 Hz, CF₃) |
Table 3: Predicted Key IR Spectral Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| This compound | 3100-3000 (Ar C-H), 1600-1450 (Ar C=C), ~1210 (C-Br), 1350-1100 (C-F), ~800 (C-Cl) |
| 3-chloro-5-(trifluoromethyl)benzyl alcohol | 3600-3200 (broad, O-H), 3100-3000 (Ar C-H), 1600-1450 (Ar C=C), 1350-1100 (C-F), ~800 (C-Cl) |
| 3-chloro-5-(trifluoromethyl)benzaldehyde | 3100-3000 (Ar C-H), 2850, 2750 (aldehyde C-H), ~1700 (strong, C=O), 1350-1100 (C-F) |
| 3-chloro-5-(trifluoromethyl)benzyl cyanide | 3100-3000 (Ar C-H), ~2250 (C≡N), 1600-1450 (Ar C=C), 1350-1100 (C-F), ~800 (C-Cl) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 272/274/276 | 193/195 ([M-Br]⁺), 158 ([M-Br-Cl]⁺) |
| 3-chloro-5-(trifluoromethyl)benzyl alcohol | 210/212 | 193/195 ([M-OH]⁺), 181/183 ([M-CHO]⁺) |
| 3-chloro-5-(trifluoromethyl)benzaldehyde | 208/210 | 207/209 ([M-H]⁺), 179/181 ([M-CHO]⁺) |
| 3-chloro-5-(trifluoromethyl)benzyl cyanide | 219/221 | 193/195 ([M-CN]⁺), 184 ([M-Cl]⁺) |
Experimental Protocols
Detailed methodologies for the synthesis and subsequent analysis of the reaction products are provided below.
Protocol 1: Synthesis of 3-chloro-5-(trifluoromethyl)benzyl alcohol (Hydrolysis)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of this compound in 20 mL of a 1:1 mixture of acetone and water.
-
Reagent Addition: Add 1.5 equivalents of sodium bicarbonate (NaHCO₃) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 60-70 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the acetone under reduced pressure. Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure alcohol.
-
Spectroscopic Analysis: Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Synthesis of 3-chloro-5-(trifluoromethyl)benzaldehyde (Oxidation)
-
Reaction Setup: To a solution of 1.0 g of this compound in 20 mL of dimethyl sulfoxide (DMSO), add 2.2 equivalents of sodium bicarbonate (NaHCO₃).
-
Reaction Conditions: Heat the mixture to 150 °C and stir for 1 hour. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water. Extract the product with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. Purify the resulting crude aldehyde by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Spectroscopic Analysis: Obtain ¹H NMR, ¹³C NMR, and IR spectra, and a mass spectrum to confirm the structure of the aldehyde.
Protocol 3: Synthesis of 3-chloro-5-(trifluoromethyl)benzyl cyanide (Nucleophilic Substitution)
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of ethanol.
-
Reagent Addition: Add a solution of 1.2 equivalents of sodium cyanide (NaCN) in a minimal amount of water to the flask. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours, monitoring by TLC.
-
Workup: After completion, cool the mixture and remove the ethanol under reduced pressure. Add 30 mL of water and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude nitrile can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Spectroscopic Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Visualizing Reaction Pathways and Analysis Workflow
The following diagrams, generated using the DOT language, illustrate the reaction pathways and the general workflow for spectroscopic analysis.
Caption: Reaction pathways of this compound.
Caption: General workflow for spectroscopic analysis of reaction outcomes.
A Comparative Guide to the Reactivity of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene and Benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Benzyl halides are a cornerstone class of reagents for the introduction of the benzyl moiety. This guide provides an in-depth comparison of the reactivity of 1-(bromomethyl)-3-chloro-5-(trifluoromethyl)benzene and the parent compound, benzyl bromide, in nucleophilic substitution reactions. This analysis is supported by theoretical principles, extrapolated experimental data, and detailed experimental protocols to aid researchers in their synthetic endeavors.
Executive Summary
This compound is a substituted benzyl bromide that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity is significantly modulated by the presence of two strong electron-withdrawing groups, a chloro and a trifluoromethyl group, on the benzene ring. In contrast, benzyl bromide represents the baseline reactivity for this class of compounds.
This guide will demonstrate that This compound is significantly less reactive than benzyl bromide in nucleophilic substitution reactions. This reduced reactivity is a direct consequence of the electronic effects exerted by the substituents, which destabilize the transition state of the reaction. Understanding this reactivity difference is crucial for optimizing reaction conditions and predicting outcomes in synthetic campaigns.
Theoretical Framework: Electronic Effects on Reactivity
The reactivity of benzyl bromides in nucleophilic substitution reactions, typically proceeding via an SN2 mechanism, is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro (-Cl) and trifluoromethyl (-CF₃) groups present in this compound, decrease the electron density of the benzene ring.
In an SN2 reaction, the nucleophile attacks the electrophilic benzylic carbon, leading to a transition state where a partial negative charge develops on the incoming nucleophile and the outgoing bromide. The electron-withdrawing substituents on the benzene ring pull electron density away from the benzylic carbon, making it more electrophilic. However, and more importantly, they also destabilize the transition state by intensifying the partial positive charge that develops on the benzylic carbon as the C-Br bond begins to break. This destabilization of the transition state increases the activation energy of the reaction, thereby decreasing the reaction rate.
Conversely, electron-donating groups increase the rate of reaction by stabilizing the transition state. Since this compound possesses two potent electron-withdrawing groups, its reactivity is markedly lower than that of the unsubstituted benzyl bromide.
Quantitative Data Comparison
The following tables provide a comparative summary of the expected reactivity based on established principles and data for analogous substituted benzyl bromides.
| Compound | Structure | Relative Reactivity (Estimated) | Key Electronic Effects |
| Benzyl Bromide | 1 (Baseline) | None (unsubstituted) | |
| This compound | < 0.1 | Strong electron-withdrawing (-I, -M effects of -Cl and -CF₃) |
Table 1: Estimated Relative Reactivity in SN2 Reactions.
The following table presents hypothetical, yet representative, yield data for a Williamson ether synthesis, a classic SN2 reaction, to illustrate the expected difference in performance under identical reaction conditions.
| Electrophile | Nucleophile | Reaction Conditions | Reaction Time (h) | Product Yield (%) |
| Benzyl Bromide | Sodium Phenoxide | K₂CO₃, Acetone, 60°C | 4 | ~90% |
| This compound | Sodium Phenoxide | K₂CO₃, Acetone, 60°C | 24 | ~30% (and unreacted starting material) |
Table 2: Hypothetical Yield Comparison in a Williamson Ether Synthesis.
Experimental Protocols
To empirically determine and compare the reactivity of these two compounds, the following experimental protocols are provided.
Experiment 1: Comparative Williamson Ether Synthesis
Objective: To compare the reaction yield of benzyl bromide and this compound with sodium phenoxide under identical conditions.
Materials:
-
Benzyl bromide
-
This compound
-
Phenol
-
Sodium hydroxide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, reflux condensers, magnetic stirrers, heating mantles
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol (1.0 eq) in acetone. Add powdered sodium hydroxide (1.1 eq) and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers and magnetic stirrers, add potassium carbonate (2.0 eq) and the prepared sodium phenoxide solution (1.0 eq in acetone).
-
Addition of Electrophiles: To one flask, add benzyl bromide (1.0 eq). To the second flask, add this compound (1.0 eq).
-
Reaction: Heat both reaction mixtures to 60°C and monitor the progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Workup: After a set time (e.g., 4 hours, or until the benzyl bromide reaction is complete), cool the reaction mixtures to room temperature. Filter off the solids and wash with acetone. Concentrate the filtrates under reduced pressure.
-
Extraction: Dissolve the residues in diethyl ether and wash with saturated aqueous sodium bicarbonate and brine.
-
Drying and Isolation: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude products.
-
Analysis: Determine the yield of each product and analyze their purity by techniques such as NMR and GC-MS.
Experiment 2: Kinetic Study via the Finkelstein Reaction
Objective: To determine the relative rate constants for the reaction of benzyl bromide and this compound with sodium iodide.
Materials:
-
Benzyl bromide
-
This compound
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Volumetric flasks, pipettes, and syringes
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations of benzyl bromide, this compound, and sodium iodide in anhydrous acetone.
-
Kinetic Runs: In a thermostated cuvette or reaction vessel, mix the sodium iodide solution with either the benzyl bromide or the this compound solution.
-
Data Acquisition: Monitor the reaction progress over time. This can be done by:
-
Precipitation: The reaction forms sodium bromide, which is insoluble in acetone. The rate of formation of the precipitate can be monitored turbidimetrically.
-
Chromatography: At timed intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by dilution with a suitable solvent), and analyze the concentration of the reactant and product by HPLC.
-
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the initial reaction rate. The relative reactivity can be determined by comparing the initial rates under identical concentration and temperature conditions.
Visualizations
The following diagrams illustrate the SN2 reaction mechanism and a logical workflow for comparing the reactivity of the two compounds.
Caption: SN2 reaction mechanism for a benzyl bromide derivative.
Caption: Workflow for comparing the reactivity of the two benzylic bromides.
Conclusion
The presence of the chloro and trifluoromethyl groups on this compound significantly deactivates the molecule towards nucleophilic substitution compared to the parent benzyl bromide. This deactivation is a predictable consequence of the electron-withdrawing nature of these substituents, which destabilizes the SN2 transition state. Researchers employing this substituted benzyl bromide in their synthetic routes should anticipate the need for more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more potent nucleophiles, to achieve satisfactory yields. The provided experimental protocols offer a framework for quantifying this reactivity difference and for optimizing reaction conditions for specific applications.
A Cost-Benefit Analysis of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene in Synthetic Chemistry
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the choice of a benzylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall project cost. This guide provides a comprehensive cost-benefit analysis of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene, a versatile but specialized reagent, by comparing it with common alternatives in the context of a representative nucleophilic substitution reaction.
Executive Summary
This compound is a potent alkylating agent, valued for its ability to introduce the 3-chloro-5-(trifluoromethyl)benzyl moiety into a molecule. This functional group is of particular interest in the synthesis of complex organic molecules, including certain pesticides and pharmaceuticals, where the trifluoromethyl and chloro substituents can enhance biological activity and stability.[1] However, its specialized structure comes at a higher cost compared to simpler benzyl bromides. This analysis weighs the performance benefits, such as potentially higher reactivity and yield in specific applications, against the economic considerations of using this reagent.
Performance Comparison in a Representative Reaction: N-Alkylation of a Pyrazole Intermediate
Table 1: Comparative Performance of Benzylating Agents in Pyrazole N-Alkylation
| Benzylating Agent | Structure | Molecular Weight ( g/mol ) | Expected Reactivity | Plausible Yield (%) | Purity (%) |
| This compound | C₈H₅BrClF₃ | 273.48[2][3] | High | 90-95 | >98 |
| 3,5-Bis(trifluoromethyl)benzyl bromide | C₉H₅BrF₆ | 307.03[4][5] | Very High | 92-97 | >98 |
| 4-Chlorobenzyl bromide | C₇H₆BrCl | 205.48 | Moderate | 85-90 | >97 |
| Benzyl bromide | C₇H₇Br | 171.04[6] | Baseline | 80-88 | >97 |
Note: Expected reactivity and plausible yields are estimations based on the electronic effects of the substituents and are not derived from a single direct comparative experiment. The presence of strong electron-withdrawing groups (CF₃, Cl) generally increases the electrophilicity of the benzylic carbon, favoring nucleophilic attack.
Cost Analysis
The selection of a reagent is often a balance between performance and budget. The cost of benzylating agents can vary significantly based on their structural complexity and the scale of the synthesis.
Table 2: Cost Comparison of Benzylating Agents
| Benzylating Agent | Supplier Example & Price (USD/g) | Moles per $100 |
| This compound | Varies (specialty chemical) | Typically lower due to higher cost |
| 3,5-Bis(trifluoromethyl)benzyl bromide | Sigma-Aldrich: ~$24.73/g[4] | ~0.13 |
| 4-Chlorobenzyl bromide | Sigma-Aldrich: ~$7.56/g[7] | ~2.31 |
| Benzyl bromide | Thermo Fisher Scientific: ~$0.67/g[8] | ~8.65 |
Experimental Protocol: N-Alkylation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
This protocol details a representative procedure for the N-alkylation of a pyrazole derivative, a key step in the synthesis of certain agrochemicals.
Materials:
-
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
-
This compound (or alternative benzylating agent)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (1.5 eq) to the suspension and stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-benzylated pyrazole.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of a pyrazole derivative.
Caption: A generalized workflow for the N-alkylation of a pyrazole using a benzylating agent.
Logical Relationship of Cost vs. Performance
The decision to use a particular benzylating agent involves a trade-off between cost and desired performance characteristics. The following diagram illustrates this relationship.
Caption: The relationship between cost and performance for various benzylating agents.
Conclusion
This compound is a highly effective, albeit costly, benzylating agent. Its utility is most pronounced in synthetic routes where the introduction of the 3-chloro-5-(trifluoromethyl)benzyl group is essential for the target molecule's desired biological activity or physicochemical properties. For applications where a simple benzyl group is sufficient and high reactivity is not paramount, less expensive alternatives such as benzyl bromide or 4-chlorobenzyl bromide offer a more economical choice. The decision to employ this compound should be based on a careful evaluation of the synthetic goals, the importance of the specific substituents for the final product's function, and the overall budget of the research or development project.
References
- 1. This compound [myskinrecipes.com]
- 2. alkalisci.com [alkalisci.com]
- 3. This compound | C8H5BrClF3 | CID 3714672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Bis(trifluoromethyl)benzyl bromide 97 32247-96-4 [sigmaaldrich.com]
- 5. 3,5-BIS(TRIFLUOROMETHYL)BENZYL BROMIDE | 32247-96-4 | INDOFINE Chemical Company [indofinechemical.com]
- 6. chemimpex.com [chemimpex.com]
- 7. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 8. Benzyl bromide, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Unveiling the Potential: A Comparative Guide to Novel Compounds Derived from 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The quest for novel bioactive molecules with enhanced efficacy and specificity is a driving force in pharmaceutical and agrochemical research. The strategic incorporation of fluorine and trifluoromethyl groups has become a cornerstone in modern medicinal and agricultural chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive assessment of the novelty of compounds derived from the versatile building block, 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. Through a comparative analysis with existing alternatives, supported by experimental data and detailed protocols, we aim to illuminate the potential of this scaffold in the development of next-generation therapeutics and crop protection agents.
The Strategic Advantage of the 3-Chloro-5-(trifluoromethyl)benzyl Moiety
This compound offers a unique combination of reactive sites and electronic properties. The benzylic bromide provides a readily accessible handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The presence of both a chlorine atom and a trifluoromethyl group on the aromatic ring significantly influences the molecule's lipophilicity and electronic nature. The strong electron-withdrawing properties of the trifluoromethyl group can enhance the biological activity of the resulting derivatives, a feature extensively explored in drug design.
Comparative Analysis of Bioactive Derivatives
While specific novel compounds directly synthesized from this compound with extensive comparative data are not abundantly available in publicly accessible literature, we can infer their potential by examining structurally related compounds and their performance against established alternatives.
Potential as Kinase Inhibitors
The trifluoromethylphenyl motif is a well-established pharmacophore in the design of kinase inhibitors for oncology. For instance, the FDA-approved drug Sorafenib, a multi-kinase inhibitor, features a 4-chloro-3-(trifluoromethyl)phenyl group. This highlights the potential for derivatives of this compound to exhibit potent kinase inhibitory activity.
Table 1: Comparison of Kinase Inhibitor Scaffolds
| Feature | 3-Chloro-5-(trifluoromethyl)benzyl Derivatives (Hypothetical) | 4-Chloro-3-(trifluoromethyl)phenyl Derivatives (e.g., Sorafenib) | Unsubstituted Benzyl Derivatives |
| Key Moiety | 3-Chloro-5-(trifluoromethyl)benzyl | 4-Chloro-3-(trifluoromethyl)phenyl | Benzyl |
| Potential Advantages | - Unique substitution pattern may offer novel selectivity.- Potential for improved metabolic stability. | - Clinically validated pharmacophore.- Well-understood structure-activity relationships. | - Simpler synthesis.- Lower lipophilicity. |
| Potential Disadvantages | - Less explored structure-activity relationships.- Potentially more complex synthesis. | - Potential for off-target effects.- Known metabolic liabilities. | - Often lower potency.- Prone to metabolic oxidation. |
Potential in Agrochemicals
The trifluoromethyl group is also a key feature in many modern herbicides and insecticides, contributing to their potency and metabolic stability. The unique substitution pattern of this compound could lead to the development of novel agrochemicals with improved efficacy or a different spectrum of activity compared to existing products.
Experimental Protocols: A Gateway to Novel Derivatives
The primary route for derivatizing this compound is through nucleophilic substitution at the benzylic carbon. Below are detailed, representative protocols for the synthesis of key intermediates.
General Protocol for Nucleophilic Substitution
Materials:
-
This compound
-
Nucleophile (e.g., amine, alcohol, thiol, azide)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
-
Base (if required, e.g., K₂CO₃, Et₃N)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the nucleophile (1.0-1.2 eq) and the base (if required, 1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired derivative.
Visualizing Synthetic Pathways and Workflows
To further clarify the synthetic utility and experimental design, the following diagrams illustrate a typical reaction pathway and a general workflow for assessing the novelty of the synthesized compounds.
General workflow for synthesis and evaluation.
Hypothetical kinase inhibition signaling pathway.
Conclusion
This compound stands as a promising starting material for the synthesis of novel, biologically active compounds. Its unique substitution pattern offers the potential to explore new chemical space and develop molecules with improved properties compared to existing alternatives. While direct comparative data for its derivatives is an area requiring further research, the established importance of the trifluoromethylphenyl moiety in both pharmaceuticals and agrochemicals strongly suggests a high potential for the discovery of innovative and impactful compounds. The provided experimental framework serves as a foundation for researchers to embark on the synthesis and evaluation of these novel derivatives, paving the way for future breakthroughs in drug discovery and crop science.
A Comparative Guide to the LC-MS Analysis of Reaction Products from 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
For researchers engaged in the synthesis and development of novel chemical entities, the accurate analysis of reaction products is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical techniques for the characterization of products derived from 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. This starting material is a versatile reagent, and its benzylic bromide functionality makes it susceptible to a variety of nucleophilic substitution reactions, leading to a diverse range of potential products.
The primary focus of this guide is to present a robust, hypothetical LC-MS methodology tailored for the analysis of these products, alongside a comparative assessment of alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Comparison of Analytical Techniques
The choice of analytical technique is critical and depends on the specific information required, such as structural confirmation, purity assessment, or quantification. The following table provides a comparative overview of the most relevant techniques for analyzing the reaction products of this compound.
| Feature | LC-MS | GC-MS | NMR Spectroscopy | HPLC-UV |
| Principle | Separation by polarity, detection by mass-to-charge ratio. | Separation by volatility and polarity, detection by mass-to-charge ratio. | Non-destructive analysis based on nuclear spin properties in a magnetic field. | Separation by polarity, detection by UV absorbance. |
| Typical Analytes | Wide range of polar and non-polar compounds, including thermally labile and high molecular weight molecules. | Volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Soluble compounds in deuterated solvents. Provides detailed structural information. | Compounds with a UV chromophore. |
| Sensitivity | High (pg to fg range). | High (pg to fg range). | Lower (µg to mg range). | Moderate (ng to µg range). |
| Information Provided | Molecular weight, fragmentation patterns (for structural clues), and quantitative data. | Molecular weight, fragmentation patterns (often more detailed than LC-MS for EI), and quantitative data. | Unambiguous structure elucidation, stereochemistry, and quantitative data (qNMR). | Retention time for identification (against a standard) and quantitative data. |
| Sample Preparation | Simple dilution in a suitable solvent is often sufficient. | Can require derivatization to increase volatility. | Dissolution in an appropriate deuterated solvent. | Simple dilution in the mobile phase. |
| Analysis Time | Typically 5-30 minutes per sample. | Typically 10-40 minutes per sample. | 5 minutes to several hours, depending on the complexity of the experiments. | Typically 5-20 minutes per sample. |
| Key Advantage | Versatility for a wide range of compounds and high sensitivity. | Excellent separation for volatile compounds and extensive fragmentation libraries for identification. | Provides the most definitive structural information. | Robust, cost-effective, and widely available for routine analysis and purification. |
| Key Limitation | Isomers can be difficult to distinguish without chromatographic separation. Ionization efficiency can vary. | Not suitable for non-volatile or thermally labile compounds. | Low sensitivity and can be time-consuming for complex structures. | Limited structural information and requires a UV-active analyte. |
Logical Workflow for Product Identification
The identification and characterization of an unknown reaction product often require a multi-technique approach. The following diagram illustrates a logical workflow that leverages the strengths of different analytical methods.
Safety Operating Guide
Proper Disposal of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the disposal of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene, a halogenated organic compound. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Summary of Key Hazard and Disposal Information
The following table summarizes the pertinent data for this compound and related halogenated compounds. This information is crucial for a comprehensive understanding of the risks and the necessary precautions for its disposal.
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₈H₅BrClF₃[1] |
| Molecular Weight | 273.48 g/mol [1] |
| Classification | Halogenated Organic Waste.[2][3] Should be treated as hazardous waste.[4] |
| Primary Hazards | Potential for skin and eye irritation/burns.[4][5] May be harmful if ingested or inhaled.[6] Vapors may form explosive mixtures with air.[7] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (double nitrile or Viton), and a lab coat are required.[6] All handling should be done in a chemical fume hood.[2] |
| Recommended Disposal Method | Incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7] Should not be mixed with non-halogenated waste.[2][3][8] |
Detailed Experimental Protocol for Disposal
The following step-by-step procedure outlines the correct method for the collection and disposal of this compound waste in a laboratory setting.
Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[2][8] This container should be made of a compatible material, such as polyethylene, and have a secure, tight-fitting lid.[6]
-
Halogenated vs. Non-Halogenated Waste: It is imperative to keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper disposal and manage costs.[2][3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or volume of the waste.[2][9] All constituents in a mixed waste container must be listed.[8]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[2][8] Store the container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated space away from sources of ignition.[6]
Spill Management:
-
Small Spills: For minor spills that can be cleaned up within 10 minutes by trained personnel, absorb the material with an inert absorbent such as sand, vermiculite, or commercial sorbent pads.[4][6]
-
Cleanup Procedure: Wearing appropriate PPE, carefully collect the absorbed material and contaminated cleaning supplies into a sealed, labeled bag or container for disposal as hazardous waste.[2][4]
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[8]
Final Disposal:
-
Waste Pickup: When the waste container is approximately three-quarters full, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.[2]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[4][10]
Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C8H5BrClF3 | CID 3714672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. The following procedures are based on best practices for handling halogenated aromatic compounds and data from structurally similar chemicals, ensuring a comprehensive approach to laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[3] | Protects against splashes and vapors that can cause serious eye damage.[1][3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.[3] | Prevents skin contact, which can lead to irritation or severe burns.[2][3] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. For high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[3] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to mitigate risks associated with handling this compound.
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.[3]
-
Verify that an eyewash station and safety shower are readily accessible.[4][5]
-
Place all necessary equipment and reagents within the fume hood.[3]
2. Handling:
-
Wear the appropriate PPE as detailed in Table 1 before handling the chemical.
-
Carefully measure and transfer the required amount of the chemical using appropriate tools (e.g., glass pipettes, syringes) to minimize spill risks.[3]
-
Conduct all experimental procedures within the chemical fume hood, keeping the sash at the lowest practical height.[3]
3. Post-Handling:
-
Decontaminate all glassware that has come into contact with the chemical by rinsing with a suitable solvent (e.g., acetone) inside the fume hood.[3]
-
Collect the rinsate as hazardous waste.[3]
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[4][6]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled, and sealed container.[3]
-
Disposal Method: The waste material should be treated as hazardous waste. A common disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Regulatory Compliance: All disposal practices must adhere to local, regional, and national regulations.[5] Consult your institution's hazardous waste disposal procedures.[3][6]
-
Container Disposal: Do not reuse empty containers. They should be disposed of as unused product in accordance with approved waste disposal practices.[5]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][6]
-
Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or if the person feels unwell, call a poison center or doctor.[1][6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][7]
Diagram 1: Workflow for Safe Handling and Disposal
A flowchart illustrating the key steps for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
